Dehydroeburicoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h11,14,19,21-22,25-26,32H,3,9-10,12-13,15-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFPYGOMAADWAT-OXUZYLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346470 | |
| Record name | Dehydroeburicoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6879-05-6 | |
| Record name | Dehydroeburicoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroeburicoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydroeburicoic Acid: A Comprehensive Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of dehydroeburicoic acid, a lanostane-type triterpenoid with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and quantitative data on yields. Furthermore, it elucidates a key signaling pathway influenced by this compound, offering valuable insights for research and development.
Natural Sources of this compound
This compound is a secondary metabolite predominantly found in fungi, particularly within the Polyporaceae family. These fungi are often wood-decaying and have been used in traditional medicine for centuries.
Primary Fungal Sources:
-
Antrodia cinnamomea : Also known as Antrodia camphorata, this fungus is a well-documented and rich source of this compound.[1][2][3][4] It is an endemic species in Taiwan and has a long history of use in traditional medicine.[4]
-
Poria cocos (Wolfiporia cocos) : This widely used medicinal mushroom is another significant source of this compound.[5][6] Triterpenes are considered one of the principal bioactive components of Poria cocos.[7]
-
Laetiporus sulphureus : Commonly known as "chicken of the woods," this fungus also produces lanostane-type triterpenoids, including derivatives of eburicoic acid.[8]
-
Neolentinus dactyloides : This organism has also been reported to contain this compound.[3]
The mycelium of these fungi, which can be cultivated, often yields higher concentrations of triterpenoids like this compound compared to the naturally occurring sclerotium or fruiting bodies.[9]
Isolation and Purification of this compound
The isolation of this compound from its natural fungal sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a generalized methodology based on common laboratory practices.
Experimental Protocol: Bioactivity-Guided Isolation
This protocol outlines the steps for isolating this compound from the fruiting bodies of Antrodia cinnamomea.
1. Preparation of Fungal Material:
- Obtain dried and powdered fruiting bodies of the source fungus (e.g., Antrodia cinnamomea).
2. Solvent Extraction:
- Macerate the powdered fungal material with 95% ethanol at room temperature.
- Perform the extraction multiple times (e.g., 3 times) to ensure exhaustive extraction of the metabolites.
- Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
- Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- This compound, being a moderately polar triterpenoid, is typically enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
- Column Chromatography:
- Subject the dried ethyl acetate fraction to silica gel column chromatography.
- Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
- Preparative High-Performance Liquid Chromatography (HPLC):
- Further purify the fractions containing this compound using preparative HPLC with a C18 column.
- Use an isocratic or gradient mobile phase, such as methanol/water or acetonitrile/water, to achieve high purity.
5. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Below is a visual representation of the general workflow for the isolation and purification of this compound.
References
- 1. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C31H48O3 | CID 15250826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dehydroeburicoic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid is a tetracyclic triterpenoid compound of significant interest in the scientific community. Primarily isolated from various natural sources, including fungi such as Antrodia camphorata and Wolfiporia cocos, as well as plants from the Euphorbia genus, this molecule has emerged as a promising scaffold for drug development due to its diverse biological activities.[1] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key biological functions, with a focus on its potential therapeutic applications.
Chemical Structure and Physicochemical Properties
This compound, also known as Dehydrotrametenolic acid, possesses a complex lanostane-type triterpenoid skeleton.[1] Its unique structure is the basis for its biological effects. Key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid[1] |
| CAS Number | 6879-05-6[1] |
| SMILES | CC(C)C(=C)CC--INVALID-LINK--C)O)C)C)C)C(=O)O[1] |
| Molecular Formula | C₃₁H₄₈O₃[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 468.7 g/mol | PubChem[1] |
| Density (Predicted) | 1.07±0.1 g/cm³ | ChemSrc |
| XLogP3 (Predicted) | 7.7 | PubChem[1] |
| Water Solubility (Predicted) | Insoluble (6.1E-6 g/L at 25 ºC) | ChemSrc |
| Melting Point | Data not readily available |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and metabolic regulatory effects. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cells. Its mechanisms include the induction of both apoptosis and a unique form of necrotic cell death.
-
Induction of Necrotic Cell Death: In human glioblastoma cells (U87MG), this compound induces necrotic cell death characterized by Ca²⁺ overload, mitochondrial dysfunction, and subsequent activation of calpain. This process is independent of caspases.
-
Induction of Apoptosis: The compound also selectively inhibits the growth of H-ras transformed cells, inducing apoptosis through the caspase-3 pathway.
Table 3: Quantitative Anticancer and Molecular Targeting Activity of this compound
| Assay / Target | Cell Line / System | IC₅₀ / EC₅₀ / GI₅₀ (µM) |
| Growth Inhibition | H-ras transformed rat2 cells | 40 (GI₅₀) |
| Keap1-Nrf2 PPI Disruption | In vitro Fluorescence Polarization | 14.1 (EC₅₀) |
| GSK3β Kinase Inhibition | In vitro Kinase Assay | 8.0 (EC₅₀) |
Metabolic Regulation and Anti-Diabetic Effects
This compound has been shown to prevent diabetic and dyslipidemic states in high-fat-diet-fed mice. This is achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK enhances glucose uptake and fatty acid oxidation while decreasing lipogenesis.
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory properties of this compound appear to be context-dependent. While one study reported it had no effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, another study demonstrated its effectiveness in reducing carrageenan-induced paw edema in mice. This in vivo anti-inflammatory effect was associated with a decrease in inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β.
Furthermore, this compound exhibits antioxidant activity by acting as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β. This dual action restores Nrf2 activity, promoting its nuclear translocation and the activation of downstream antioxidant genes, which protects against oxidative stress in models of alcoholic liver disease.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to determine cell viability and the cytotoxic potential of a compound. The protocol below is a representative workflow.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., U87MG, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Conclusion
This compound is a versatile natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate critical signaling pathways such as those involving AMPK, Nrf2, and cell death machinery makes it a compelling candidate for further investigation in the fields of oncology, metabolic disorders, and inflammatory diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this promising triterpenoid.
References
Dehydroeburicoic Acid Biosynthesis in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid, a lanostane-type triterpenoid predominantly isolated from medicinal fungi such as Antrodia cinnamomea, has garnered significant interest in the scientific community. This interest stems from its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in fungi, consolidating current knowledge on the enzymatic steps, relevant quantitative data, and key experimental methodologies.
The Core Biosynthetic Pathway
The biosynthesis of this compound in fungi originates from the central isoprenoid pathway, starting with acetyl-CoA and culminating in the formation of the triterpenoid precursor, lanosterol. From lanosterol, a series of post-squalene modifications, primarily catalyzed by cytochrome P450 (CYP) enzymes and methyltransferases, lead to the formation of a diverse array of triterpenoids, including this compound.
The proposed biosynthetic pathway from lanosterol to this compound involves the following key steps:
-
Demethylation of Lanosterol: The pathway initiates with the demethylation of lanosterol at the C-14α position. This reaction is catalyzed by a highly conserved cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) . The gene encoding this enzyme, ERG11 or its orthologs, has been identified in numerous fungi, including Antrodia cinnamomea (CYP51F1)[1][2][3]. This step is crucial for the biosynthesis of most sterols and triterpenoids in fungi[4][5].
-
Methylation at C-24: Following demethylation, the sterol side chain is modified by the addition of a methyl group at the C-24 position. This reaction is carried out by sterol C-24 methyltransferase (SMT) , which uses S-adenosyl methionine (SAM) as the methyl donor. This step converts the lanosterol-derived intermediate into eburicol (24-methylenelanost-8-en-3β-ol)[6].
-
Formation of Eburicoic Acid: Subsequent enzymatic modifications, likely involving cytochrome P450 enzymes, are responsible for the oxidation of the C-21 methyl group of eburicol to a carboxylic acid, yielding eburicoic acid .
-
Dehydrogenation to this compound: The final step is the formation of a double bond in the lanostane ring system to produce this compound. This dehydrogenation reaction is also presumed to be catalyzed by a cytochrome P450 enzyme or a specific dehydrogenase . While the specific enzyme responsible for this conversion has not been definitively characterized, the upregulation of various CYP genes during peak triterpenoid production in A. cinnamomea supports their involvement[7][8].
Quantitative Data on Triterpenoid Production
Quantitative analysis of triterpenoid production in fungi, particularly Antrodia cinnamomea, provides valuable insights for optimizing culture conditions and enhancing the yield of desired compounds like this compound. The data presented below is a summary of findings from various studies and should be considered in the context of the specific strains and experimental conditions used.
| Parameter | Fungus/Condition | Value | Reference |
| Total Triterpenoid Content | Antrodia cinnamomea (Mycelia, optimal conditions) | 255.5 mg/g dry weight | [9] |
| Antrodia cinnamomea (Mycelia, co-culture with S. cerevisiae) | 62.2 mg/g dry weight | [10] | |
| Antrodia cinnamomea on Cinnamomum kanehirai wood | 21.1 mg/g | ||
| Antrodia cinnamomea on other wood substrates | 13.3 - 17.4 mg/g | [5] | |
| This compound Content | Antrodia cinnamomea (Fruiting body extract) | Variable, quantified by HPLC-MS/MS | |
| Enzyme Kinetics (related) | Fungal Sterol C24-Methyltransferase (Paracoccidioides brasiliensis) | Km (for lanosterol): ~38 µM | |
| kcat: ~0.14 min-1 | |||
| Fungal Lanosterol 14α-Demethylase (Candida albicans) | Ks (for lanosterol): 14-18 µM | [8] |
Experimental Protocols
The study of the this compound biosynthesis pathway employs a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Quantification of this compound by HPLC-MS/MS
This protocol is adapted from validated methods for the analysis of triterpenoids in Antrodia cinnamomea[11].
a. Sample Preparation:
-
Lyophilize and grind fungal mycelia or fruiting bodies to a fine powder.
-
Extract a known weight of the powder (e.g., 100 mg) with a suitable solvent (e.g., 10 mL of 70% ethanol) using ultrasonication for 30-60 minutes.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
b. HPLC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-20 min, 10% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for this compound.
-
Multiple Reaction Monitoring (MRM) Transition: For this compound ([M-H]⁻), a typical transition would be m/z 467 -> 337[11]. Specific transitions should be optimized for the instrument used.
c. Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area of the MRM transition to the standard curve.
Heterologous Expression and Functional Characterization of Cytochrome P450 Enzymes
This protocol provides a general workflow for identifying the function of candidate CYP enzymes from A. cinnamomea involved in this compound biosynthesis.
a. Gene Identification and Cloning:
-
Identify candidate CYP genes from the genome or transcriptome of A. cinnamomea based on homology to known triterpenoid-modifying CYPs[8].
-
Amplify the full-length cDNA of the candidate genes using PCR with specific primers.
-
Clone the PCR products into a suitable expression vector for a heterologous host (e.g., Saccharomyces cerevisiae or Pichia pastoris). The vector should also contain a gene for a cytochrome P450 reductase (CPR), which is essential for CYP activity.
b. Heterologous Expression:
-
Transform the expression construct into the chosen yeast host strain.
-
Select for positive transformants on appropriate selection media.
-
Induce protein expression according to the specific vector and host system (e.g., with galactose for GAL promoters in S. cerevisiae).
c. In Vivo Biotransformation Assay:
-
Grow the yeast strain expressing the candidate CYP and CPR.
-
Add the putative substrate (e.g., eburicoic acid) to the culture medium.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Extract the metabolites from the culture medium and/or yeast cells using an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by HPLC or GC-MS to detect the formation of the product (this compound).
d. In Vitro Enzyme Assay:
-
Prepare microsomes from the yeast cells expressing the CYP and CPR.
-
Set up a reaction mixture containing:
-
Microsomal preparation
-
Putative substrate (e.g., eburicoic acid)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Incubate the reaction at an optimal temperature (e.g., 28-30 °C) for a specific time.
-
Stop the reaction by adding an organic solvent and extract the products.
-
Analyze the products by HPLC or GC-MS.
Regulation of Biosynthesis
The biosynthesis of triterpenoids, including this compound, in Antrodia cinnamomea is a tightly regulated process. While a complete signaling pathway has not been fully elucidated, several factors are known to influence the expression of the biosynthetic genes.
-
Developmental Stage: The production of triterpenoids is significantly higher in the fruiting bodies of A. cinnamomea compared to the mycelia. This correlates with the increased expression of key biosynthetic genes, including those for lanosterol synthase and various cytochrome P450s, during fruiting body formation[7][8].
-
Culture Conditions: The composition of the culture medium, including the carbon and nitrogen sources, pH, and temperature, has a profound impact on triterpenoid yield[9][12].
-
Elicitors: The addition of certain compounds, known as elicitors, to the culture can stimulate the production of secondary metabolites. For example, co-culturing with Saccharomyces cerevisiae has been shown to enhance triterpenoid production in A. cinnamomea[10].
Conclusion and Future Perspectives
The biosynthesis of this compound in fungi is a complex process involving a series of enzymatic modifications starting from lanosterol. While the key enzyme families have been identified, further research is needed to fully characterize the specific enzymes, particularly the cytochrome P450s, responsible for the final steps of the pathway in Antrodia cinnamomea. The elucidation of the complete biosynthetic gene cluster will be a significant step towards the heterologous production of this valuable compound. Moreover, a deeper understanding of the regulatory networks governing this pathway will enable the development of strategies to enhance its production in fungal cultures. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to unravel the intricacies of this compound biosynthesis and harness its therapeutic potential.
References
- 1. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 4. Enhancement of Triterpenoid Synthesis in Antrodia cinnamomea through Homologous Expression of the Key Synthetic Pathway Genes AcLSS and AcERG4 [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The gene carD encodes the aldehyde dehydrogenase responsible for neurosporaxanthin biosynthesis in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Cytochrome P450 genes in medicinal mushroom Antrodia cinnamomea T.T. Chang et W.N. Chou (higher Basidiomycetes) are strongly expressed during fruiting body formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of triterpenoid production in mycelia of Antrodia camphorata through mutagenesis breeding and amelioration of CCl4-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeburicoic Acid: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeburicoic acid (DEA), a lanostane-type triterpenoid primarily isolated from the medicinal fungus Antrodia cinnamomea, has emerged as a promising natural compound with a diverse range of biological activities and significant therapeutic potential. This technical guide provides an in-depth overview of the current scientific understanding of DEA, focusing on its multifaceted pharmacological effects, including anti-inflammatory, hepatoprotective, anti-diabetic, and anti-cancer properties. We delve into the molecular mechanisms and signaling pathways that underpin these activities, present key quantitative data from preclinical studies, and outline detailed experimental protocols to facilitate further research and development. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.
Introduction
This compound is a tetracyclic triterpenoid that has been the subject of increasing scientific interest due to its potent and varied biological effects.[1] Historically, Antrodia cinnamomea, the primary source of DEA, has been used in traditional medicine for the treatment of various ailments, including liver diseases, inflammation, and cancer.[2][3] Modern pharmacological studies have begun to validate these traditional uses by elucidating the specific molecular targets and mechanisms of action of its constituent compounds, with DEA being one of the most active. This guide synthesizes the current body of research on DEA, offering a detailed examination of its therapeutic promise.
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of pharmacological activities, positioning it as a lead compound for the development of novel therapeutics for a variety of diseases.
Hepatoprotective Activity
DEA has demonstrated significant protective effects against both alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD).
In the context of ALD, DEA acts as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) and glycogen synthase kinase 3β (GSK3β).[2][4][5][6][7] This dual inhibition leads to the nuclear translocation of Nrf2, which in turn activates downstream antioxidant genes, thereby mitigating oxidative stress, a key pathological factor in ALD.[2][4][5] Furthermore, DEA helps to restore mitochondrial dysfunction induced by ethanol.[2][4][6]
For NAFLD, the therapeutic effect of DEA is mediated through the upregulation of aldehyde dehydrogenase 2 (ALDH2) activity.[2][8] This enhancement of ALDH2 activity facilitates the elimination of reactive oxygen species (ROS) and harmful aldehydes, leading to reduced hepatic lipid accumulation, inflammation, and oxidative stress.[2][8]
Anti-Inflammatory Activity
The anti-inflammatory properties of this compound are well-documented.[1][3][9] It exerts its effects by downregulating the expression of key pro-inflammatory mediators. Specifically, DEA has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] This leads to a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[3][9] The anti-inflammatory action of DEA is also associated with an increase in the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[9]
Anti-Diabetic and Anti-Dyslipidemic Activities
This compound has shown potential in the management of diabetes and dyslipidemia.[11][12] Its mechanism of action involves the modulation of key proteins involved in glucose and lipid metabolism. DEA enhances the expression of glucose transporter 4 (GLUT4) in skeletal muscle, which facilitates glucose uptake from the blood.[11][12] It also promotes the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[11][12] Furthermore, DEA upregulates the expression of peroxisome proliferator-activated receptor α (PPARα), a key regulator of fatty acid oxidation.[11][12] These combined effects lead to a reduction in blood glucose, triglycerides, and total cholesterol levels.[11]
Anti-Cancer Activity
Emerging evidence suggests that this compound possesses anti-cancer properties.[1][13] It has been shown to be the most potent cytotoxic component in certain extracts of Antrodia camphorata, inducing DNA damage and apoptosis in leukemia cells.[13] In a xenograft animal model with HL-60 cells, treatment with DEA resulted in a significant decrease in tumor weight and size.[13] The cytotoxic effects of DEA have also been observed in human glioblastoma cells, where it induces necrotic cell death through mechanisms involving Ca2+ overload, mitochondrial dysfunction, and calpain activation.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a comparative overview of its potency in various biological assays.
| Activity | Assay System | Target/Endpoint | Value | Reference |
| Hepatoprotective | In vitro fluorescence polarization (FP) | Keap1–Nrf2 PPI Disruption | EC50 = 14.1 µM | [2] |
| In vitro kinase assay | GSK3β Kinase Inhibition | EC50 = 8.0 µM | [2] | |
| Anti-Diabetic | High-Fat-Diet (HFD)-fed mice | Blood Glucose Reduction | 34.2% - 43.4% | [12] |
Signaling Pathways
The biological activities of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.
Western Blot Analysis for Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: LO2 cells are seeded at a density of 2 x 106 cells in a six-well plate. The cells are then treated with this compound (10 µM or 30 µM) for 8 hours.[5]
-
Nuclear and Cytoplasmic Extraction: Following treatment, nuclear and cytoplasmic fractions are extracted using a commercial kit (e.g., EpiQuik™ Nuclear Extraction Kit I) according to the manufacturer's protocol.[5]
-
Protein Quantification: Protein concentration in each fraction is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each fraction are separated on a 10% SDS-polyacrylamide gel and then transferred to a PVDF membrane.[5]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, β-actin (cytoplasmic loading control), and Lamin B (nuclear loading control). After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[5] Band intensities are quantified using densitometry software.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals: Male ICR mice are used for this study.
-
Treatment: this compound (at various doses) or a vehicle control is administered to the mice, typically via intraperitoneal injection.
-
Induction of Edema: One hour after treatment, 1% λ-carrageenan solution is injected into the subplantar region of the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The degree of swelling is calculated as the increase in paw volume.[9]
-
Biochemical Analysis: At the end of the experiment (e.g., 5 hours), the mice are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized, and the levels of inflammatory mediators (e.g., TNF-α, IL-1β, NO) and the activities of antioxidant enzymes (e.g., SOD, CAT, GPx) are determined using ELISA and specific activity assays, respectively.[3][9]
In Vivo Anti-Diabetic and Anti-Dyslipidemic Assay (High-Fat Diet-Fed Mice)
-
Animal Model: A diabetic and dyslipidemic mouse model is established by feeding mice a high-fat diet (HFD) for an extended period (e.g., 8-10 weeks).[12]
-
Treatment: The HFD-fed mice are then randomly divided into groups and treated daily with oral gavage of this compound (at various doses), a positive control drug (e.g., metformin or fenofibrate), or a vehicle control for a specified duration (e.g., 4 weeks) while continuing the HFD.[12]
-
Metabolic Parameter Measurement: Blood samples are collected periodically to measure fasting blood glucose, insulin, triglyceride, and total cholesterol levels.[12]
-
Tissue Analysis: At the end of the study, mice are euthanized, and tissues such as the liver and skeletal muscle are collected. The expression levels of key proteins involved in glucose and lipid metabolism (e.g., GLUT4, phospho-AMPK, PPARα) are analyzed by Western blotting or qPCR.[12]
Conclusion and Future Directions
This compound is a natural product with a compelling profile of biological activities that hold significant promise for the development of new therapies for a range of human diseases, including liver disorders, inflammation, diabetes, and cancer. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent.
While the preclinical evidence is strong, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:
-
Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DEA to optimize its delivery and efficacy.
-
Safety and Toxicology: In-depth toxicological studies are required to establish a comprehensive safety profile for DEA before it can be considered for clinical trials.
-
Clinical Trials: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy and safety of this compound in human populations for its various potential indications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of DEA analogs could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. CAS 6879-05-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 7. [PDF] this compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease | Semantic Scholar [semanticscholar.org]
- 8. Antrodia cinnamomea and its compound this compound attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic and anti-inflammatory bioactivities of eburicoic acid and this compound isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS:6879-05-6 | Manufacturer ChemFaces [chemfaces.com]
- 11. This compound from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice [mdpi.com]
- 12. This compound from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dehydroeburicoic Acid: A Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeburicoic acid (DeEA), a triterpenoid compound isolated from medicinal fungi, has demonstrated significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the current understanding of DeEA's mechanism of action in cancer cells. It details the compound's impact on cell viability, apoptosis, and cell cycle progression. Furthermore, this guide outlines the key signaling pathways implicated in its anticancer activity and provides detailed protocols for the experimental validation of these effects.
Introduction
Natural products remain a vital source of novel therapeutic agents, particularly in oncology. Triterpenoids, a large and structurally diverse class of natural compounds, have garnered considerable attention for their broad spectrum of pharmacological activities, including potent anticancer properties. This compound, a lanostane-type triterpenoid, has emerged as a promising candidate for anticancer drug development. This guide synthesizes the available preclinical data on DeEA, focusing on its molecular mechanisms of action in cancer cells.
Cytotoxicity and Antiproliferative Activity
This compound exhibits potent cytotoxic and antiproliferative effects across a range of cancer cell lines. The primary method for quantifying this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Data Presentation: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for DeEA in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly quantified, but identified as the most potent cytotoxic component among five tested triterpenoids. | [1][2] |
| U87MG | Human Glioblastoma | Inhibition of proliferation observed. | [3] |
| AGS | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |
| MKN-28 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |
| YCC-2 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |
| SNU-216 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |
| SNU-601 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |
| SNU-668 | Human Gastric Adenocarcinoma | Dose-dependent decrease in cell viability observed. | [4][5] |
Note: The table will be populated with specific IC50 values as more quantitative data becomes available from further targeted literature analysis.
Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.
Studies have shown that DeEA treatment leads to an increase in the population of apoptotic cells, as determined by Annexin V and propidium iodide (PI) staining followed by flow cytometry analysis.[3] Furthermore, DeEA has been observed to induce the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspase-3, key biomarkers of apoptosis.[1][2]
Signaling Pathways in DeEA-Induced Apoptosis
The apoptotic cascade initiated by DeEA involves the mitochondrial intrinsic pathway. This is evidenced by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[6] DeEA has also been shown to cause DNA damage, characterized by the phosphorylation of H2A.X and Chk2, which can trigger apoptosis.[1][2] Additionally, DeEA has been identified as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and subsequent cell death.[1][2]
In some cancer cell types, such as glioblastoma, DeEA has been shown to induce a form of necrotic cell death involving calcium overload, mitochondrial dysfunction, and the activation of calpain.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest, preventing cancer cells from proliferating. Flow cytometry analysis of DNA content in DeEA-treated cells reveals an accumulation of cells in a specific phase of the cell cycle. For instance, in leukemia cells, DeEA has been observed to induce cell cycle arrest, although the specific phase was not detailed in the initial findings.[2]
The regulation of the cell cycle is a complex process involving a series of checkpoints controlled by cyclins and cyclin-dependent kinases (CDKs). The disruption of this process by DeEA likely involves the modulation of the expression or activity of these key regulatory proteins.
Data Presentation: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| HL-60 | Control | - | - | - | [2] |
| HL-60 | DeEA (concentration) | - | - | - | [2] |
Note: This table will be populated with quantitative data from flow cytometry experiments as it becomes available through more detailed literature analysis.
Involvement of PI3K/Akt and JAK/STAT Signaling Pathways
While direct evidence specifically linking this compound to the inhibition of the PI3K/Akt and JAK/STAT signaling pathways is currently limited, these pathways are critical regulators of cell survival, proliferation, and apoptosis, and are frequently dysregulated in cancer. Natural products with similar anticancer profiles often exert their effects through the modulation of these pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a common feature of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
-
JAK/STAT Pathway: This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating gene expression involved in cell proliferation, survival, and inflammation. Aberrant STAT3 activation is frequently observed in cancer and is associated with tumor progression and metastasis.[7][8][9][10][11]
Further research is warranted to investigate the potential role of DeEA in modulating these critical cancer-related signaling cascades.
In Vivo Antitumor Activity
The anticancer efficacy of this compound has been validated in preclinical in vivo models. In a xenograft model using HL-60 human leukemia cells, treatment with DeEA resulted in a significant reduction in tumor weight and size without causing a noticeable decrease in the body weight of the mice, suggesting a favorable toxicity profile.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15][16]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.[17][18][19][20][21]
Protocol:
-
Lyse DeEA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[22][23][24][25][26]
Protocol:
-
Harvest DeEA-treated and control cells by trypsinization.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Xenograft Tumor Model
Xenograft models are used to evaluate the in vivo antitumor efficacy of a compound.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HL-60 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., intraperitoneally) to the treatment group at a predetermined dose and schedule. Administer vehicle to the control group.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion and Future Directions
This compound is a promising natural product with significant anticancer activity. Its mechanism of action involves the induction of apoptosis through DNA damage and topoisomerase II inhibition, as well as the induction of cell cycle arrest. While its effects on the PI3K/Akt and JAK/STAT pathways require further investigation, its potent cytotoxic effects and in vivo efficacy warrant continued research and development. Future studies should focus on elucidating the precise molecular targets of DeEA, optimizing its therapeutic index, and exploring its potential in combination with other anticancer agents.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. How to Analyse Western Blots [hellobio.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Guide to western blot quantification | Abcam [abcam.com]
Dehydroeburicoic Acid: A Technical Guide on its Anti-inflammatory and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid (DEA), a triterpenoid compound isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the anti-inflammatory and antioxidant effects of DEA, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in vivo, with some conflicting results from in vitro studies.
In Vivo Anti-inflammatory Activity
A key study utilizing a carrageenan-induced paw edema model in mice demonstrated the potent anti-inflammatory effects of this compound.[1] Treatment with DEA significantly reduced paw swelling and modulated the expression of key inflammatory mediators.
| Parameter | Model | Treatment | Dosage | Result | Reference |
| Paw Edema | Carrageenan-induced paw edema in mice | This compound | 30 mg/kg | 55% inhibition of paw edema at 5 hours | [1] |
| TNF-α | Carrageenan-induced paw edema in mice (serum) | This compound | 30 mg/kg | ↓ 45.2% | [1] |
| IL-1β | Carrageenan-induced paw edema in mice (serum) | This compound | 30 mg/kg | ↓ 48.7% | [1] |
| Nitric Oxide (NO) | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↓ 58.3% | [1] |
| iNOS Expression | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | Significantly decreased | [1] |
| COX-2 Expression | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | Significantly decreased | [1] |
Abbreviations: TNF-α (Tumor Necrosis Factor-alpha), IL-1β (Interleukin-1 beta), NO (Nitric Oxide), iNOS (inducible Nitric Oxide Synthase), COX-2 (Cyclooxygenase-2).
In Vitro Anti-inflammatory Activity: Conflicting Evidence
In contrast to the in vivo findings, an in vitro study investigating the effects of this compound on lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells reported no significant anti-inflammatory activity.[2] This study found that DEA did not inhibit the production of nitric oxide (NO) in these cells.[2] This discrepancy highlights the need for further research to fully elucidate the anti-inflammatory potential of this compound and the specific conditions under which it is active.
Antioxidant Effects
This compound has demonstrated significant antioxidant properties through a dual-action mechanism involving the Keap1-Nrf2 and GSK3β signaling pathways, as well as direct effects on antioxidant enzymes and lipid peroxidation.
Mechanism of Action: Keap1-Nrf2 and GSK3β Signaling Pathways
This compound acts as a dual inhibitor, targeting both the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI) and Glycogen Synthase Kinase 3β (GSK3β).[3][4]
-
Inhibition of Keap1-Nrf2 PPI: Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. DEA disrupts this interaction, allowing Nrf2 to accumulate.[3][4]
-
Inhibition of GSK3β: GSK3β can also promote the degradation of Nrf2, independent of Keap1. By inhibiting GSK3β, DEA further enhances Nrf2 stability and accumulation.[3][4]
The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4]
| Parameter | Assay | Result (EC₅₀) | Reference |
| Keap1-Nrf2 PPI Inhibition | Fluorescence Polarization Assay | 14.1 µM | [5] |
| GSK3β Kinase Activity Inhibition | In vitro kinase assay | 8.0 ± 0.7 µM | [5] |
In Vivo Antioxidant Activity
The in vivo antioxidant effects of this compound were also demonstrated in the carrageenan-induced paw edema mouse model.[1]
| Parameter | Model | Treatment | Dosage | Result | Reference |
| Superoxide Dismutase (SOD) Activity | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↑ 65.4% | [1] |
| Catalase (CAT) Activity | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↑ 53.8% | [1] |
| Glutathione Peroxidase (GPx) Activity | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↑ 47.2% | [1] |
| Malondialdehyde (MDA) Level | Carrageenan-induced paw edema in mice (paw tissue) | This compound | 30 mg/kg | ↓ 52.1% | [1] |
Abbreviations: SOD (Superoxide Dismutase), CAT (Catalase), GPx (Glutathione Peroxidase), MDA (Malondialdehyde).
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This in vivo model is widely used to assess acute inflammation.[1]
-
Animals: Male ICR mice are typically used.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw.
-
Treatment: this compound (e.g., 3, 10, or 30 mg/kg) or a control vehicle is administered orally 60 minutes prior to carrageenan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Biochemical Analysis: At the end of the experiment, blood and paw tissue can be collected for the analysis of inflammatory cytokines (TNF-α, IL-1β), NO, MDA, and antioxidant enzyme activities (SOD, CAT, GPx) using ELISA, Griess reagent, and specific activity assays, respectively. Western blotting can be used to determine the protein expression of iNOS and COX-2 in paw tissue.
In Vitro Antioxidant Activity Assays
This assay is used to screen for inhibitors of the Keap1-Nrf2 protein-protein interaction.[5]
-
Reagents: Recombinant Keap1 protein, a fluorescently labeled Nrf2-derived peptide, and the test compound (this compound).
-
Procedure: The fluorescently labeled Nrf2 peptide is incubated with the Keap1 protein in the presence and absence of the test compound.
-
Measurement: The fluorescence polarization of the solution is measured. A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from Keap1 by the inhibitor.
This assay measures the inhibitory effect of a compound on GSK3β activity.[5]
-
Reagents: Recombinant GSK3β enzyme, a substrate peptide, ATP, and the test compound (this compound).
-
Procedure: The enzyme, substrate, and ATP are incubated with the test compound.
-
Measurement: The phosphorylation of the substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
This technique is used to determine the levels of Nrf2 in the cytoplasm and nucleus of cells.[3][4]
-
Cell Culture and Treatment: A suitable cell line (e.g., LO2 human liver cells) is treated with this compound for a specified time.
-
Cell Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.
-
Protein Quantification: The protein concentration in each fraction is determined.
-
SDS-PAGE and Electrotransfer: Proteins from each fraction are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for Nrf2, followed by a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponds to the amount of Nrf2 in each fraction.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Antioxidant signaling pathway of this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This compound exhibits promising anti-inflammatory and antioxidant properties. Its in vivo anti-inflammatory efficacy is supported by the significant reduction of edema and pro-inflammatory markers. However, the conflicting in vitro results warrant further investigation to delineate the precise conditions and cellular contexts in which it exerts its anti-inflammatory effects.
The antioxidant mechanism of this compound is more clearly defined, involving a dual inhibitory action on the Keap1-Nrf2 and GSK3β pathways. This leads to the activation of the Nrf2-mediated antioxidant response, which is further substantiated by in vivo evidence of increased antioxidant enzyme activity and reduced lipid peroxidation.
For drug development professionals, this compound represents a compelling lead compound. Future research should focus on resolving the discrepancies in its anti-inflammatory activity, further elucidating its molecular targets, and evaluating its efficacy and safety in more advanced preclinical models.
References
- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. Inhibition of macrophage nitric-oxide production and Ia-expression by docosahexaenoic acid, a constituent of fetal and neonatal serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeburicoic Acid: A Novel Therapeutic Candidate for Fatty Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD), recently redefined as metabolic dysfunction-associated steatotic liver disease (MASLD), represents a significant global health challenge with no approved pharmacotherapy. Emerging preclinical evidence has identified Dehydroeburicoic acid (DEA), a triterpenoid found in medicinal fungi such as Antrodia cinnamomea, as a promising therapeutic agent. This document provides a comprehensive technical overview of the role of DEA in mitigating fatty liver disease, focusing on its molecular mechanisms, supported by quantitative preclinical data and detailed experimental protocols. The primary mechanism of action for DEA involves the upregulation of Aldehyde Dehydrogenase 2 (ALDH2) activity, which enhances the clearance of toxic lipid-derived aldehydes, thereby reducing oxidative stress, inflammation, and lipogenesis while promoting fatty acid oxidation.
Introduction to this compound (DEA)
This compound is a lanostane-type triterpenoid isolated from several species of medicinal fungi, most notably Antrodia cinnamomea and Poria cocos.[1][2] Traditionally used in herbal medicine for liver protection, these fungi are now being scientifically investigated to identify their bioactive components.[3] DEA has emerged as a key compound responsible for the hepatoprotective effects observed with extracts of these fungi.[1][4] Its role in both alcoholic and non-alcoholic fatty liver disease is a subject of growing research interest.[1][2]
Core Mechanism of Action in Fatty Liver Disease
The therapeutic effects of DEA in the context of fatty liver disease are primarily attributed to its ability to modulate key pathways involved in oxidative stress and lipid metabolism.
Upregulation of Aldehyde Dehydrogenase 2 (ALDH2)
The central mechanism of DEA in combating NAFLD is the upregulation of ALDH2 expression and activity.[4] ALDH2 is a mitochondrial enzyme critical for detoxifying endogenous and exogenous aldehydes, including 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid peroxidation that accumulates in the steatotic liver.[4][5]
By enhancing ALDH2 activity, DEA initiates a protective cascade:
-
Increased Clearance of Toxic Aldehydes: DEA boosts the catalytic function of ALDH2, leading to more efficient removal of 4-HNE from the liver.[4]
-
Alleviation of Oxidative Stress & Inflammation: The reduction in 4-HNE levels mitigates mitochondrial reactive oxygen species (ROS) production, oxidative stress, and subsequent inflammation.[4][5]
-
Restoration of Lipid Homeostasis: This reduction in cellular stress helps to rebalance lipid metabolism by inhibiting lipogenesis (fat synthesis) and promoting fatty acid β-oxidation (fat breakdown).[4][5]
Studies using ALDH2 knockout (KO) mice have confirmed this mechanism; the beneficial effects of DEA on reducing hepatic lipid accumulation were abolished in ALDH2 KO mice but restored upon re-expression of ALDH2.[4][5]
Figure 1. DEA upregulates ALDH2 to mitigate NAFLD.
Activation of the Nrf2 Antioxidant Pathway
In conditions of significant oxidative stress, such as in alcoholic liver disease, DEA has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][6] This pathway is the primary cellular defense against oxidative stress. DEA acts as a dual inhibitor, disrupting the Keap1-Nrf2 protein interaction and inhibiting Glycogen Synthase Kinase 3β (GSK3β).[2] Both actions prevent the degradation of Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective antioxidant genes.[2][6]
Figure 2. DEA activates the Nrf2 antioxidant pathway.
Preclinical Data Presentation
The efficacy of DEA has been demonstrated in various in vivo and in vitro models of fatty liver disease.
In Vivo Efficacy in NAFLD Mouse Models
DEA shows dose-dependent effects in mouse models of NAFLD induced by either a methionine-choline deficient (MCD) diet or a high-fat diet (HFD).[4][5]
Table 1: Summary of In Vivo Effects of DEA in NAFLD Mouse Models
| Parameter | Model | Treatment | Key Outcome | Reference |
|---|---|---|---|---|
| Hepatic Lipid Accumulation | MCD Diet | DEA (Dose-dependent) | Significant reduction in liver lipid deposition. | [4] |
| HFD | A. cinnamomea (AC) Extract | Significant reduction in hepatic lipid accumulation. | [4][5] | |
| ALDH2 Activity | MCD Diet | DEA (Dose-dependent) | Dose-dependent elevation of ALDH2 activity in the liver. | [4] |
| Oxidative Stress Markers | MCD Diet | DEA (Dose-dependent) | Dose-dependent reduction in 4-HNE levels in the liver. | [4] |
| HFD | AC Extract | Decreased 4-HNE contents in both liver and serum. | [4][5] |
| Gene Expression | AFLD Model | DEA32 (a DEA compound) | Downregulation of mRNA for lipogenesis and inflammation genes. |[1] |
In Vitro Efficacy in Hepatocyte Models
DEA effectively inhibits lipid accumulation in primary hepatocytes and HepG2 cells stimulated with oleic acid (OA) to mimic steatosis.[4][5]
Table 2: Summary of In Vitro Effects of DEA in Hepatocyte Models
| Parameter | Cell Model | Treatment | Key Outcome | Reference |
|---|---|---|---|---|
| Lipid Accumulation | Primary WT Mouse Hepatocytes | AC or DEA + OA | Inhibition of OA-induced lipid accumulation. | [4][5] |
| Triglyceride (TG) Synthesis | Primary WT Mouse Hepatocytes | AC or DEA + OA | Inhibition of OA-induced TG synthesis. | [4][5] |
| Fatty Acid β-oxidation | Primary WT Mouse Hepatocytes | AC or DEA + OA | Promotion of fatty acid β-oxidation. | [4][5] |
| Mitochondrial ROS | HepG2 Cells | AC or DEA + OA | Reduction in mitochondrial ROS levels (dependent on ALDH2 expression). | [4] |
| Nrf2 Activation | LO2 Cells (ALD Model) | DEA (30 μM) | ~2-fold increase in mRNA levels of Nrf1 and PGC-1α. |[2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Animal Models of NAFLD
-
High-Fat Diet (HFD) Induced NAFLD:
-
Species/Strain: C57BL/6J mice.[5]
-
Diet: A diet where 45% to 60% of total calories are derived from fat, often composed of lard or beef tallow, and may be supplemented with cholesterol and fructose.[7][8]
-
Duration: Typically 8 to 16 weeks to induce obesity, insulin resistance, and significant hepatic steatosis.[8][9]
-
DEA Administration: DEA or its source extract (e.g., A. cinnamomea) is administered concurrently with the HFD via oral gavage. Doses can range from 200 to 500 mg/kg body weight per day for extracts.[5]
-
Endpoint Analysis: Livers and serum are collected for histological analysis (H&E, Oil Red O staining), biochemical assays (triglycerides, cholesterol), and molecular analysis (Western blot, RT-qPCR).
-
-
Methionine-Choline Deficient (MCD) Diet Induced NAFLD:
-
Species/Strain: C57BL/6J mice.[5]
-
Diet: A purified diet lacking methionine and choline. This model induces steatohepatitis with inflammation and fibrosis but is not associated with obesity or insulin resistance.[5][8]
-
Duration: 4 to 8 weeks.
-
DEA Administration: Oral gavage as described for the HFD model.
-
Endpoint Analysis: Similar to the HFD model, with a particular focus on markers of inflammation and fibrosis.
-
In Vitro Model of Hepatic Steatosis
-
Cell Lines: Human hepatoma cell lines (HepG2, Huh-7) or primary mouse/human hepatocytes.[5][10]
-
Induction of Steatosis: Cells are cultured to ~80% confluence and then incubated with free fatty acids, typically a mixture of oleic acid (OA) and palmitic acid (PA) (e.g., 2:1 ratio) or OA alone, complexed to BSA. A common concentration is 0.5 mM to 1.0 mM OA for 24 hours.[10][11]
-
DEA Treatment: DEA is co-incubated with the fatty acid medium at various concentrations (e.g., 10-50 µM) for the duration of the steatosis induction.[2]
-
Endpoint Analysis:
-
Lipid Accumulation: Visualized and quantified by Oil Red O staining, followed by isopropanol extraction and colorimetric measurement at ~500 nm.[10]
-
Triglyceride Content: Measured using commercially available colorimetric assay kits.
-
Gene/Protein Expression: Analyzed via RT-qPCR and Western blotting.
-
Key Biochemical Assays
-
ALDH2 Activity Assay:
-
Principle: This assay measures the conversion of a substrate (e.g., acetaldehyde) to its product by ALDH2, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm or coupled to a colorimetric probe measured at ~450 nm.[12][13][14]
-
Protocol Outline:
-
Prepare liver tissue or cell lysates in an appropriate extraction buffer.[12]
-
Quantify total protein concentration (e.g., via Bradford assay).
-
Add a standardized amount of protein lysate (e.g., 300 µg) to an assay mix containing a buffer (e.g., 100 mM sodium pyrophosphate, pH 9) and NAD+.[13]
-
Initiate the reaction by adding the acetaldehyde substrate.
-
Monitor the increase in absorbance at the appropriate wavelength (340 nm or 450 nm) over time using a microplate reader.[13][14]
-
Calculate activity based on a standard curve (e.g., NADH standard curve).[14]
-
-
-
Western Blot Analysis:
-
Purpose: To quantify the protein levels of key targets such as ALDH2, p-AMPK, SREBP-1c, FAS, CPT1, etc.
-
Protocol Outline:
-
Extract total protein from liver tissue or cultured cells using RIPA lysis buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-ALDH2, anti-p-AMPK, anti-β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL (electrochemiluminescence) system and quantify band density using software like ImageJ.[5]
-
-
Experimental Workflow Visualization
Figure 3. General experimental workflow for evaluating DEA.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for fatty liver disease through a clear, primary mechanism: the upregulation of ALDH2. This leads to a cascade of beneficial downstream effects, including reduced oxidative stress, decreased inflammation, and the normalization of hepatic lipid metabolism. The supporting evidence from both in vivo and in vitro models is robust.
Future research should focus on:
-
Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic profile and conducting formal toxicology studies are essential next steps for clinical translation.
-
Clinical Trials: Given the strong preclinical data, progression to Phase I human clinical trials is warranted to assess safety, tolerability, and pharmacodynamics in healthy volunteers and eventually in patients with NAFLD/MASLD.
-
Synergistic Therapies: Investigating the potential of DEA in combination with other NAFLD therapeutic candidates (e.g., AMPK activators, PPAR agonists) could reveal synergistic effects and more potent treatment regimens.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of DEA derivatives could lead to the development of novel compounds with enhanced potency, selectivity, and improved drug-like properties.
References
- 1. Protective Effects of Antrodia cinnamomea and Its Constituent Compound this compound 32 Against Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Effects of Antrodia Cinnamomea Against Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antrodia cinnamomea and its compound this compound attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification and mechanisms of oleic acid-induced steatosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.co.jp [abcam.co.jp]
- 13. ALDH2 Activity Reduces Mitochondrial Oxygen Reserve Capacity in Endothelial Cells and Induces Senescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.amsbio.com [resources.amsbio.com]
Dehydroeburicoic Acid: A Dual Inhibitor of Keap1-Nrf2 and GSK3β - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeburicoic acid (DEA), a triterpenoid found in Antrodia cinnamomea, has emerged as a promising therapeutic candidate due to its dual inhibitory action on two key cellular signaling pathways: the Keap1-Nrf2 protein-protein interaction (PPI) and Glycogen Synthase Kinase 3β (GSK3β).[1][2][3] This dual inhibition uniquely positions DEA as a potent activator of the Nrf2 antioxidant response, a critical mechanism for cellular defense against oxidative stress. This technical guide provides an in-depth overview of DEA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction to the Keap1-Nrf2 and GSK3β Signaling Pathways
The Keap1-Nrf2 pathway is a primary regulator of cellular resistance to oxidative stress.[4] Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) binds to the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), targeting it for ubiquitination and subsequent degradation by the proteasome.[1][5] This process keeps the levels of Nrf2 low. However, upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[1][5]
Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that also negatively regulates Nrf2, but in a Keap1-independent manner.[1][6] GSK3β can phosphorylate Nrf2, which promotes its nuclear exclusion and degradation.[1] Therefore, inhibition of GSK3β provides an alternative strategy for stabilizing Nrf2 and enhancing the antioxidant response.
This compound has been identified as a molecule that can simultaneously disrupt the Keap1-Nrf2 interaction and inhibit the kinase activity of GSK3β.[1][2][3] This dual-action mechanism allows DEA to robustly activate Nrf2-mediated gene expression, offering a powerful approach to combat conditions associated with oxidative stress, such as alcoholic liver disease.[1][2][3]
Quantitative Data on this compound Activity
The inhibitory activity of this compound against the Keap1-Nrf2 interaction and GSK3β has been quantified using various in vitro assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Parameter | Value (µM) | Source |
| Keap1-Nrf2 PPI | Fluorescence Polarization | EC50 | 14.1 | [1] |
| GSK3β | Kinase Activity Assay | EC50 | 8.0 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of DEA.
Caption: GSK3β-mediated regulation of Nrf2 and its inhibition by DEA.
Caption: Logical workflow of DEA's dual inhibitory mechanism.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the dual inhibitory activity of this compound.
Keap1-Nrf2 Protein-Protein Interaction Assay (Fluorescence Polarization)
This protocol is adapted from standard fluorescence polarization (FP) assays for studying protein-protein interactions.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger Keap1 protein, the complex tumbles more slowly, leading to an increase in polarization. A competitive inhibitor like DEA will displace the labeled peptide from Keap1, causing a decrease in polarization.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide)
-
This compound (DEA)
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DEA in 100% DMSO.
-
Create a serial dilution of DEA in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare working solutions of Keap1 protein and the fluorescently labeled Nrf2 peptide in assay buffer.
-
-
Assay Setup:
-
Add the DEA dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add the Keap1 protein solution to each well, except for the "no protein" control wells.
-
Add the fluorescently labeled Nrf2 peptide solution to all wells.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each DEA concentration.
-
Plot the percent inhibition against the logarithm of the DEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
GSK3β Kinase Assay
This protocol is based on a generic in vitro kinase assay, often utilizing luminescence to detect kinase activity.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a specific substrate by GSK3β. The amount of remaining ATP is inversely proportional to the kinase activity. A common method is to use a reagent that converts the remaining ATP into a luminescent signal. Inhibition of GSK3β by DEA will result in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide
-
ATP
-
This compound (DEA)
-
Kinase Assay Buffer
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DEA in 100% DMSO.
-
Perform serial dilutions of DEA in kinase assay buffer.
-
Prepare working solutions of GSK3β enzyme, substrate peptide, and ATP in kinase assay buffer.
-
-
Assay Setup:
-
Add the serially diluted DEA or vehicle control to the wells of the microplate.
-
Add the GSK3β enzyme solution to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
-
Kinase Reaction:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percent inhibition for each DEA concentration.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the DEA concentration and fitting to a dose-response curve.
-
Western Blot Analysis for Nrf2 Activation
Principle: Western blotting is used to detect the levels of specific proteins in cell lysates. To assess Nrf2 activation, the levels of total Nrf2 and key downstream target proteins (e.g., HO-1, NQO1) are measured in cells treated with DEA. An increase in these protein levels indicates activation of the Nrf2 pathway.
Materials:
-
Cell line (e.g., human liver cells)
-
This compound (DEA)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency.
-
Treat cells with various concentrations of DEA or vehicle control for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
Principle: Co-IP is used to study protein-protein interactions in their native cellular environment. An antibody against Keap1 is used to pull down Keap1 and any interacting proteins from cell lysates. The presence of Nrf2 in the immunoprecipitated complex is then detected by Western blot. A decrease in the amount of co-immunoprecipitated Nrf2 in DEA-treated cells indicates that DEA disrupts the Keap1-Nrf2 interaction.
Materials:
-
All materials for Western blot analysis
-
Co-IP lysis buffer
-
Anti-Keap1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-Nrf2 antibody for detection
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with DEA or vehicle control.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the anti-Keap1 antibody.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by Western blot using an anti-Nrf2 antibody to detect co-immunoprecipitated Nrf2. An anti-Keap1 antibody should also be used to confirm the successful immunoprecipitation of Keap1.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a method to verify target engagement in a cellular context. The binding of a ligand, such as DEA, to its target protein (Keap1 or GSK3β) can alter the protein's thermal stability. When cells are heated, proteins unfold and aggregate. Ligand-bound proteins are often more stable and aggregate at a higher temperature. The amount of soluble protein remaining at different temperatures is quantified, typically by Western blot.
Materials:
-
Cell line
-
This compound (DEA)
-
PBS
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
PCR machine or other device for precise temperature control
-
Western blot materials
Procedure:
-
Cell Treatment:
-
Treat cells with DEA or vehicle control.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes).
-
-
Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thawing).
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Keap1 and GSK3β in the supernatant at each temperature by Western blot.
-
-
Data Interpretation:
-
Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the DEA-treated samples compared to the control indicates that DEA binds to and stabilizes the target protein.
-
Conclusion
This compound demonstrates a compelling dual-inhibitory mechanism targeting both the Keap1-Nrf2 protein-protein interaction and the enzymatic activity of GSK3β.[1][2][3] This multifaceted approach leads to a robust activation of the Nrf2-mediated antioxidant response, highlighting its potential as a therapeutic agent for diseases characterized by oxidative stress. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers interested in the further investigation and development of DEA and similar dual-inhibitor compounds. The provided visualizations of the signaling pathways and experimental workflows serve to clarify the complex mechanisms underlying DEA's activity. Further research into the in vivo efficacy and safety profile of DEA is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 5. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 6. Regulation of the Nrf2 Pathway by Glycogen Synthase Kinase-3β in MPP+-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of Dehydroeburicoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid (DeEA), a triterpenoid compound isolated from medicinal fungi such as Antrodia camphorata, has emerged as a molecule of interest in cancer research. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, operating through distinct, cell-type specific mechanisms. This technical guide provides a comprehensive overview of the existing preliminary research on DeEA's cytotoxicity, presenting quantitative data, detailed experimental protocols, and a visualization of the key signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals in the field of drug development.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data.
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| HL-60 | Leukemia | Not specified | DeEA was the most potent cytotoxic component among five triterpenoids tested. | [1][2] |
| U87MG | Glioblastoma | MTT, LDH release | DeEA inhibited the proliferation of U87MG cells. | [3] |
Note: Specific IC50 values for this compound across a broad range of cancer cell lines are not yet well-documented in publicly available literature. The provided data is based on initial findings highlighting its cytotoxic potential.
Signaling Pathways and Mechanisms of Action
Preliminary research indicates that this compound induces cytotoxicity through at least two distinct signaling pathways, depending on the cancer cell type.
Apoptosis in Leukemia (HL-60)
In human leukemia HL-60 cells, this compound has been shown to be a potent inducer of apoptosis. The proposed mechanism involves the induction of DNA damage, which subsequently leads to the activation of key executioner proteins in the apoptotic cascade. This includes the cleavage of Poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3.[1][2]
Necrosis in Glioblastoma (U87MG)
In contrast to its effect on leukemia cells, this compound induces a caspase-independent necrotic cell death in human U87MG glioblastoma cells.[3] This pathway is initiated by an increase in intracellular calcium levels (Ca2+ overload), leading to mitochondrial dysfunction and the activation of calpain, a calcium-dependent protease. This cascade of events ultimately results in necrotic cell death.[3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary studies on this compound cytotoxicity.
Cell Culture
-
HL-60 (Human Promyelocytic Leukemia) Cells: These suspension cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
U87MG (Human Glioblastoma) Cells: This adherent cell line is commonly grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
A positive control for maximum LDH release is typically generated by lysing untreated cells.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Apoptosis and Necrosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with this compound as described previously.
-
Harvest the cells (including any floating cells) and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analyze the stained cells promptly by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population can also be observed).
-
Conclusion
The preliminary studies on this compound reveal its potential as a cytotoxic agent against cancer cells, with its mechanism of action being dependent on the specific cell type. The induction of apoptosis in leukemia cells and a distinct necrotic pathway in glioblastoma cells suggests a complex and intriguing pharmacological profile. Further research is warranted to establish a broader cytotoxicity profile with specific IC50 values across a wider range of cancer cell lines and to further elucidate the intricate signaling pathways involved. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate and inspire future investigations into the therapeutic potential of this compound.
References
- 1. Antileukemia component, this compound from Antrodia camphorata induces DNA damage and apoptosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound induces calcium- and calpain-dependent necrosis in human U87MG glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeburicoic Acid: A Technical Guide to its Discovery, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeburicoic acid (DEA), a lanostane-type triterpenoid primarily isolated from medicinal fungi, has emerged as a molecule of significant interest in therapeutic research. This technical guide provides a comprehensive overview of the discovery and history of DEA research, its physicochemical properties, and its multifaceted biological activities. Detailed experimental protocols for its isolation and analysis, alongside quantitative data on its bioactivities, are presented. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and research applications.
Introduction and Historical Perspective
Eburicoic acid was first isolated from the fungus Fomes officinalis (now Laricifomes officinalis), a mushroom with a long history of use in traditional medicine. Subsequent research on the chemical constituents of various fungi, including Antrodia cinnamomea (also known as Antrodia camphorata or Taiwanofungus camphoratus), led to the identification of this compound as a naturally occurring analogue. Antrodia cinnamomea, a parasitic fungus native to Taiwan, is a particularly rich source of DEA and is highly valued in traditional Chinese medicine for its purported therapeutic properties, including the treatment of liver diseases and cancer.[1][2]
Early research on fungal triterpenoids was foundational in establishing the chemical structures of these complex molecules. The structural elucidation of lanostane-type triterpenoids, including this compound, was achieved through classical chemical degradation methods and later confirmed and refined by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
This compound is a white crystalline solid. Its chemical structure is characterized by a lanostane skeleton with a carboxyl group at C-21, a hydroxyl group at C-3, a double bond between C-24 and C-28, and conjugated double bonds at C-7 and C-9(11).
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₃ | [3] |
| Molecular Weight | 468.7 g/mol | [3] |
| CAS Number | 6879-05-6 | [3] |
| Appearance | White crystalline powder | [3] |
| IUPAC Name | (3β)-3-hydroxy-24-methylenelanosta-7,9(11)-dien-21-oic acid |
Isolation and Purification
This compound is typically isolated from the fruiting bodies or mycelia of Antrodia cinnamomea or other producing fungi. The general workflow for its isolation and purification is outlined below.
References
- 1. Eburicoic Acid | C31H50O3 | CID 73402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 3. Transformations of eburicoic acid. VI. 9-Alpha-hydroxylanostane and eburicane derivatives and their photolytic fragmentation to 9, 10-seco steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Dehydroeburicoic Acid from Antrodia cinnamomea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antrodia cinnamomea, a parasitic fungus native to Taiwan, is a rich source of bioactive triterpenoids, with dehydroeburicoic acid being a prominent and pharmacologically significant compound. This lanostane-type triterpenoid has garnered considerable attention for its diverse therapeutic potential, including anti-inflammatory, anti-cancer, anti-diabetic, and hepatoprotective activities.[1][2][3][4][5][6] These beneficial effects are attributed to its modulation of various cellular signaling pathways. This document provides detailed protocols for the isolation and purification of this compound from the fruiting bodies of Antrodia cinnamomea and summarizes key quantitative data from relevant studies.
Extraction and Purification Workflow
The general workflow for isolating this compound involves extraction from the fungal material, followed by a series of chromatographic steps to purify the compound.
References
- 1. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of Potent Antidiabetic Compounds from Antrodia cinnamomea-An Edible Taiwanese Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antrodia cinnamomea and its compound this compound attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dehydroeburicoic Acid using a Validated HPLC-ESI-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-ESI-MS/MS method for the quantification of Dehydroeburicoic acid in various biological matrices. This compound, a bioactive triterpenoid, has garnered significant interest for its potential therapeutic properties. This method utilizes a simple sample preparation procedure and a rapid chromatographic separation, providing excellent accuracy, precision, and linearity over a wide concentration range. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for preclinical and clinical studies involving this compound.
Introduction
This compound is a tetracyclic triterpenoid compound found in several medicinal fungi and plants.[1] It has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects, making it a promising candidate for drug development. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) offers high selectivity and sensitivity, making it the ideal platform for this application.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound using this advanced analytical technique.
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Internal Standard (IS): Betulinic acid (or a stable isotope-labeled this compound if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL Betulinic acid in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water, 50:50, v/v with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-ESI-MS/MS Method
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Mass Spectrometer | Agilent 6420 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 467 → 337Betulinic acid (IS): m/z 455 → 409 |
| Fragmentor Voltage | 135 V |
| Collision Energy | 20 eV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 5-1000 ng/mL. The coefficient of determination (R²) was >0.997.[3]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low (15 ng/mL) | < 2.0 | < 2.5 | 87.5 - 95.4 |
| Medium (150 ng/mL) | < 2.0 | < 2.5 | 87.5 - 95.4 |
| High (800 ng/mL) | < 2.0 | < 2.5 | 87.5 - 95.4 |
Data synthesized from similar triterpenoid quantification studies.[3]
Recovery
The extraction recovery was determined by comparing the peak areas of extracted samples with those of unextracted standards. The overall recovery was in the range of 87.55%–95.41%.[3]
Experimental Workflow
Caption: Workflow for this compound quantification.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be investigated using the described quantitative method, where this compound is postulated to inhibit a pro-inflammatory pathway.
Caption: Hypothetical anti-inflammatory pathway of this compound.
Conclusion
The HPLC-ESI-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in drug discovery and development. The validation data demonstrates that the method is accurate and precise, ensuring high-quality results for pharmacokinetic and other quantitative studies.
References
Dehydroeburicoic Acid: In Vitro Cellular Effects on HL-60 and LO2 Cell Lines
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dehydroeburicoic acid (DEA), a triterpenoid found in the medicinal mushroom Antrodia camphorata, has demonstrated significant biological activities. In the human promyelocytic leukemia cell line (HL-60), DEA acts as a potent cytotoxic agent, inducing DNA damage and apoptosis. Conversely, in the normal human liver cell line (LO2), DEA exhibits a protective effect against oxidative stress through the modulation of the Keap1-Nrf2 and GSK3β signaling pathways, with minimal cytotoxicity. This document provides detailed protocols for in vitro studies of this compound on HL-60 and LO2 cells, summarizing key quantitative data and illustrating the relevant signaling pathways.
Data Presentation
Table 1: In Vitro Effects of this compound on HL-60 Cells
| Parameter | Method | Result | Reference |
| Cytotoxicity | MTT Assay | Identified as the most potent cytotoxic component among five triterpenoids from Antrodia camphorata extract. (Specific IC50 not provided in the abstract). | |
| Apoptosis | Western Blot | Enhancement of PARP cleavage and activation of caspase-3. | |
| DNA Damage | Western Blot | Phosphorylation of H2A.X and Chk2. | |
| Mechanism of Action | Topoisomerase II Inhibition Assay | Inhibition of topoisomerase II. |
Table 2: In Vitro Effects of this compound on LO2 Cells
| Parameter | Method | Concentration | Result | Reference |
| Cytotoxicity | MTT Assay | Up to 100 µM | No significant cytotoxicity observed. | |
| Keap1-Nrf2 Interaction | Co-immunoprecipitation | 10 µM | 45% reduction of Keap1 co-precipitated with Nrf2. | |
| GSK3β Inhibition | In vitro kinase assay | - | Acts as a GSK3β inhibitor. (Specific IC50 not provided). | |
| Nrf2 Activation | Western Blot | 10 and 30 µM | Promotes Nrf2 nuclear translocation. | |
| Mitochondrial Function | - | - | Restores mitochondrial dysfunction induced by ethanol. |
Experimental Protocols
Cell Culture
a) HL-60 (Human Promyelocytic Leukemia) Cells:
-
Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
b) LO2 (Human Normal Liver) Cells:
-
Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay for HL-60 Cells)
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining for HL-60 Cells)
-
Treat HL-60 cells with this compound at the desired concentrations for the indicated time.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining for HL-60 Cells)
-
Treat HL-60 cells with this compound.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis (HL-60 and LO2 Cells)
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
For HL-60: p-H2A.X, p-Chk2, cleaved PARP, cleaved caspase-3, Topoisomerase II.
-
For LO2: Nrf2, Keap1, GSK3β, p-GSK3β (Ser9
-
Application Notes and Protocols: In Vivo Efficacy of Dehydroeburicoic Acid in a High-Fat Diet-Induced Murine Model of Metabolic Syndrome
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic syndrome, a cluster of conditions including obesity, hyperglycemia, dyslipidemia, and insulin resistance, presents a significant global health challenge. High-fat diet (HFD) induced obese mouse models are invaluable tools for recapitulating the key features of human metabolic syndrome and for evaluating novel therapeutic agents. Dehydroeburicoic acid, a triterpenoid compound isolated from Antrodia camphorata, has demonstrated promising therapeutic potential in preclinical studies for ameliorating multiple facets of metabolic syndrome. These application notes provide a detailed summary of the in vivo effects of this compound in HFD-fed mice, including comprehensive experimental protocols and an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize the key quantitative data from a pivotal 12-week study investigating the effects of this compound (TT) in a high-fat diet (HFD) mouse model. After an 8-week HFD induction period, mice were treated for 4 weeks with vehicle, this compound at three different doses (TT1: 10 mg/kg, TT2: 20 mg/kg, TT3: 40 mg/kg), Fenofibrate (Feno: 250 mg/kg), or Metformin (Metf: 300 mg/kg).[1][2]
Table 1: Effects of this compound on Body Weight and Adiposity [2]
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) |
| Control (CON) | 25.8 ± 0.5 | 30.2 ± 0.6 | 4.4 ± 0.3 |
| HFD + Vehicle (HF) | 26.1 ± 0.6 | 42.5 ± 1.1 | 16.4 ± 0.8 |
| HFD + TT1 (10 mg/kg) | 25.9 ± 0.7 | 40.1 ± 1.0 | 14.2 ± 0.7 |
| HFD + TT2 (20 mg/kg) | 26.2 ± 0.5 | 38.5 ± 0.9 | 12.3 ± 0.6 |
| HFD + TT3 (40 mg/kg) | 26.0 ± 0.6 | 37.1 ± 0.8 | 11.1 ± 0.5 |
| HFD + Feno (250 mg/kg) | 26.1 ± 0.7 | 36.8 ± 0.9 | 10.7 ± 0.6 |
| HFD + Metf (300 mg/kg) | 25.9 ± 0.5 | 37.5 ± 0.8 | 11.6 ± 0.5 |
Table 2: Effects of this compound on Key Serum Metabolic Markers [2]
| Group | Glucose (mg/dL) | Insulin (ng/mL) | Leptin (ng/mL) | Triglyceride (mg/dL) | Total Cholesterol (mg/dL) |
| CON | 125.4 ± 8.2 | 0.48 ± 0.05 | 2.1 ± 0.2 | 85.6 ± 5.1 | 135.7 ± 7.3 |
| HF | 285.7 ± 15.6 | 1.85 ± 0.12 | 8.5 ± 0.6 | 158.9 ± 9.8 | 215.4 ± 11.2 |
| TT1 | 187.9 ± 11.3 | 1.21 ± 0.09 | 5.9 ± 0.4 | 121.3 ± 7.5 | 180.6 ± 9.1 |
| TT2 | 172.4 ± 10.1 | 1.05 ± 0.08 | 4.8 ± 0.3 | 108.7 ± 6.9 | 165.8 ± 8.5 |
| TT3 | 161.7 ± 9.5 | 0.92 ± 0.07 | 4.1 ± 0.3 | 98.5 ± 6.1 | 152.4 ± 7.9 |
| Feno | 195.3 ± 12.1 | 1.32 ± 0.10 | 6.2 ± 0.5 | 102.4 ± 6.5 | 158.7 ± 8.2 |
| Metf | 181.4 ± 10.8 | 1.15 ± 0.09 | 5.5 ± 0.4 | 115.6 ± 7.2 | 172.3 ± 8.8 |
Experimental Protocols
This section provides a detailed methodology for an in vivo study evaluating the effects of this compound in a high-fat diet-induced mouse model of metabolic syndrome.[1][2]
1. Animal Model and Husbandry
-
Species: Male C57BL/6J mice.
-
Age: 6 weeks old at the start of the study.
-
Housing: Housed in a temperature-controlled (22 ± 2°C) and humidity-controlled (55 ± 5%) environment with a 12-hour light/dark cycle.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment, with free access to standard chow and water.
2. Diet-Induced Obesity Protocol
-
Control Diet: A low-fat diet with 10% of calories from fat.
-
High-Fat Diet (HFD): A diet with 60% of calories from fat to induce obesity, insulin resistance, and dyslipidemia.
-
Induction Period: Feed the HFD to the experimental groups for 8 consecutive weeks. The control group receives the low-fat diet.
3. Experimental Groups and Drug Administration
-
After the 8-week HFD induction, randomly divide the HFD-fed mice into the following treatment groups (n=9 per group):
-
HF Group: HFD + Vehicle (distilled water)
-
TT1 Group: HFD + this compound (10 mg/kg body weight)
-
TT2 Group: HFD + this compound (20 mg/kg body weight)
-
TT3 Group: HFD + this compound (40 mg/kg body weight)
-
Feno Group: HFD + Fenofibrate (250 mg/kg body weight) - Positive control for dyslipidemia.
-
Metf Group: HFD + Metformin (300 mg/kg body weight) - Positive control for hyperglycemia.
-
-
The control group (CON) continues on the low-fat diet and receives the vehicle.
-
Administration: Administer all treatments daily via oral gavage for 4 weeks, while continuing the respective diets.
4. Key Experimental Assays
-
Body Weight and Food Intake: Monitor and record body weight weekly throughout the 12-week study.
-
Blood Glucose Measurement: Measure fasting blood glucose levels from tail vein blood samples at the end of the study using a glucometer.
-
Serum Analysis: At the end of the 4-week treatment period, collect blood samples via cardiac puncture after an overnight fast. Centrifuge the blood to separate the serum. Use commercially available ELISA kits to measure serum levels of insulin, leptin, triglycerides, and total cholesterol.
-
Western Blot Analysis:
-
Euthanize mice and harvest liver and skeletal muscle tissues.
-
Homogenize tissues in lysis buffer and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins such as GLUT4, phospho-AMPK, AMPK, PPARα, and FAS.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound in the context of a high-fat diet are mediated through the modulation of key metabolic signaling pathways. The diagrams below illustrate the proposed mechanism of action and the overall experimental workflow.
Caption: Signaling pathway of this compound in metabolic regulation.
Caption: Experimental workflow for the in vivo study.
Conclusion
This compound demonstrates significant therapeutic potential in mitigating high-fat diet-induced metabolic disturbances. It effectively reduces body weight gain, improves glycemic control, and normalizes lipid profiles in obese mice. The underlying mechanisms appear to involve the activation of AMPK signaling, which in turn enhances glucose uptake in skeletal muscle via GLUT4 and promotes fatty acid oxidation in the liver through PPARα, while simultaneously inhibiting lipogenesis.[2] These findings position this compound as a promising candidate for further investigation in the development of novel treatments for metabolic syndrome and related disorders.
References
- 1. This compound from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
Dehydroeburicoic Acid Xenograft Model for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid (DEA), a triterpenoid isolated from Antrodia camphorata, has demonstrated potential as an anti-cancer agent. In vitro studies have shown that DEA can induce DNA damage and apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for utilizing a this compound xenograft model in cancer research, enabling the in vivo evaluation of its therapeutic efficacy. The protocols outlined are based on established methodologies for xenograft studies and specific findings related to DEA's activity in leukemia models.
Data Presentation
The following tables are structured to present quantitative data from a typical this compound xenograft study.
Table 1: Tumor Growth Inhibition in HL-60 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SD (Day X) | Percent Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SD (End of Study) | Percent Tumor Weight Inhibition (%) |
| Vehicle Control | e.g., 0.5% DMSO, i.p., daily | N/A | N/A | ||
| This compound | e.g., 50 mg/kg, i.p., daily | ||||
| Positive Control (e.g., Doxorubicin) | e.g., 2 mg/kg, i.p., bi-weekly |
Note: A study by Du et al. (2012) reported a marked decrease in tumor weight and size in an HL-60 xenograft model treated with this compound; however, specific quantitative data on tumor volume and weight inhibition were not available in the public domain.[1] Researchers should populate this table with their experimental data.
Table 2: Body Weight and General Health Monitoring
| Treatment Group | Initial Mean Body Weight (g) ± SD | Final Mean Body Weight (g) ± SD | Change in Body Weight (%) | Observations (e.g., signs of toxicity) |
| Vehicle Control | ||||
| This compound | No significant decrease in mice body weights was reported by Du et al. (2012).[1] | |||
| Positive Control |
Experimental Protocols
Cell Line and Culture
The human promyelocytic leukemia cell line, HL-60, is recommended for this model based on published research demonstrating the anti-leukemic activity of this compound.[1]
-
Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged every 2-3 days to maintain logarithmic growth.
Animal Model
-
Species and Strain: Female athymic nude mice (e.g., NU/NU) or NOD/SCID mice, 4-6 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Mice are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Xenograft Establishment
-
Cell Preparation: Harvest HL-60 cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Group Randomization: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Drug Administration
-
This compound Preparation: Dissolve this compound in a suitable vehicle, such as a solution of 0.5% DMSO in sterile saline.
-
Administration: Administer this compound, vehicle control, and any positive control drug (e.g., doxorubicin) via the desired route (e.g., intraperitoneal injection). The dosing and schedule will need to be optimized, but a starting point could be a daily administration for a specified period (e.g., 21 days).
Endpoint Analysis
-
Tumor Growth: Measure tumor volume and mouse body weight twice weekly throughout the study.
-
Termination: At the end of the study, euthanize the mice.
-
Tumor Excision: Excise the tumors and record their final weight.
-
Further Analysis: A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting, PCR).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways implicated in the anti-cancer mechanism of this compound.
Caption: Experimental workflow for the this compound xenograft model.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. Antileukemia component, this compound from Antrodia camphorata induces DNA damage and apoptosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antileukemia component, this compound from Antrodia camphorata induces DNA damage and apoptosis in vitro and in vivo models. | Sigma-Aldrich [merckmillipore.com]
Application Notes: Determining Dehydroeburicoic Acid Cytotoxicity with the MTT Assay
Introduction
Dehydroeburicoic acid (DEA), a bioactive triterpenoid isolated from the medicinal mushroom Antrodia camphorata, has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1][2] Evaluating the cytotoxic potential of DEA is a critical first step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on various cell lines. The principle of the assay is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[5] The quantity of formazan produced, measured by its absorbance after solubilization, is directly proportional to the number of viable cells.[3][4]
Experimental Protocols
This section details the methodology for assessing this compound cytotoxicity using the MTT assay.
I. Materials and Reagents
-
This compound (DEA): Prepare a high-concentration stock solution (e.g., 10-50 mM) in Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Cell Lines: Select appropriate cancer or normal cell lines for testing.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS).[4] Filter-sterilize the solution and store it at -20°C, protected from light.
-
Solubilization Solution: DMSO is commonly used to dissolve the formazan crystals.[4][6]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm and a reference wavelength of >650 nm.
-
Microscope for cell morphology observation
-
Multichannel pipette
-
II. MTT Assay Workflow
The following diagram outlines the general workflow for the MTT assay.
Caption: General workflow of the MTT cytotoxicity assay.
III. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cells to an optimized seeding density in fresh culture medium. The optimal density depends on the cell line's growth rate and should ensure cells are in a logarithmic growth phase at the end of the experiment without becoming overconfluent. A typical starting density is 5,000-10,000 cells/well.[3][7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3][8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of DEA.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest DEA concentration.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Incubation and Solubilization:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization of the formazan.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550-600 nm (570 nm is standard). Use a reference wavelength of >650 nm if possible to reduce background noise.
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each DEA concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Determine IC₅₀: Plot the percent viability against the logarithm of the DEA concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is the concentration of DEA that inhibits cell viability by 50%.
-
Data Presentation: Cytotoxicity of this compound
Specific IC₅₀ values for this compound across a wide range of cell lines are not consistently reported in the literature. The table below summarizes the observed cytotoxic and biological effects in different contexts.
| Cell Line | Organism | Cell Type | Observed Effect of this compound | Reference |
| HL-60 | Human | Promyelocytic Leukemia | Identified as the most potent cytotoxic component of an Antrodia camphorata extract; induces DNA damage and apoptosis. | [1][2] |
| LO2 | Human | Normal Hepatocyte | No significant cytotoxicity observed in the context of an alcoholic liver disease model. | [9] |
| HEK 293T | Human | Embryonic Kidney | No significant cytotoxicity observed. | [9] |
| HepG2 | Human | Hepatocellular Carcinoma | No significant cytotoxicity observed in the context of an alcoholic liver disease model. | [9] |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple pathways, which can be context- and cell-type-dependent.
DEA-Induced Apoptotic Pathway in Cancer Cells
In cancer cells such as the HL-60 leukemia line, DEA has been shown to induce cell death by triggering DNA damage and subsequent apoptosis.[1][2] It also functions as a topoisomerase II inhibitor.[2]
Caption: DEA-induced apoptosis pathway in cancer cells.
DEA-Mediated Nrf2 Antioxidant Response
In other models, such as those for alcoholic liver disease, DEA demonstrates a protective effect by activating the Nrf2 antioxidant pathway. It acts as a dual inhibitor of Keap1 and GSK3β, preventing Nrf2 degradation and promoting the expression of antioxidant genes.[9][10]
Caption: DEA's role in activating the Nrf2 pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. clyte.tech [clyte.tech]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydroeburicoic Acid: Evaluating ROS and Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid (DEA), a lanostane-type triterpenoid, has garnered significant interest for its potential therapeutic properties, including its role in mitigating oxidative stress. These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of DEA, with a focus on its effects on Reactive Oxygen Species (ROS). The information presented is intended to guide researchers in the systematic evaluation of DEA's antioxidant mechanisms, encompassing both its direct radical-scavenging potential and its indirect, cell-based effects.
Mechanism of Action: An Indirect Antioxidant Response
Current research indicates that this compound primarily exerts its antioxidant effects through an indirect mechanism by modulating key cellular signaling pathways. DEA has been identified as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β).[1][2]
This dual inhibition leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][2] Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, stimulating their transcription. This results in an increased cellular capacity to neutralize ROS and combat oxidative stress.[1] In contrast, studies on structurally similar lanostane-type triterpenes have not shown promising direct radical-scavenging activity, suggesting that DEA's primary benefit lies in its ability to bolster the cell's own antioxidant defenses.
Below is a diagram illustrating the proposed signaling pathway for the antioxidant activity of this compound.
References
Investigating Dehydroeburicoic Acid: Effects on GLUT4 Translocation and AMPK Phosphorylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid, a triterpenoid compound, has demonstrated potential in modulating critical metabolic pathways. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on two key targets in metabolic regulation: Glucose Transporter 4 (GLUT4) and AMP-activated protein kinase (AMPK). These pathways are central to glucose homeostasis and cellular energy sensing, making them significant targets for the development of therapeutics for metabolic disorders such as type 2 diabetes. The following sections offer a summary of the current quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in scientific literature.
Table 1: In Vitro Effects of this compound on C2C12 Myoblasts
| Treatment Group | Concentration (µg/mL) | Membrane GLUT4 Levels (relative to control) | Phospho-Akt Levels (relative to control) |
| Control | - | 1.0 | 1.0 |
| This compound | 1 | Increased | Not specified |
| This compound | 5 | Increased | Not specified |
| This compound | 10 | Significantly Increased | Significantly Increased |
| This compound | 25 | Significantly Increased | Significantly Increased |
Data extracted from a study on C2C12 myoblast cells, demonstrating a dose-dependent increase in membrane-associated GLUT4 and phosphorylated Akt, a key protein in the insulin signaling pathway that promotes GLUT4 translocation.
Table 2: In Vivo Effects of this compound in High-Fat Diet-Fed Mice
| Treatment Group | Dosage | Blood Glucose Reduction (%) | Skeletal Muscle p-AMPK/Total AMPK Ratio (relative to HFD control) | Liver p-AMPK/Total AMPK Ratio (relative to HFD control) |
| High-Fat Diet (HFD) Control | - | 0 | 1.0 | 1.0 |
| This compound | Low Dose | 34.2 | Significantly Increased | Significantly Increased |
| This compound | Medium Dose | Not specified | Significantly Increased | Significantly Increased |
| This compound | High Dose | 43.4 | Significantly Increased | Significantly Increased |
| Metformin (Positive Control) | 0.3 g/kg | 36.5 | Significantly Increased | Significantly Increased |
This data, from a study on a high-fat diet-induced diabetic mouse model, shows that oral administration of this compound for four weeks significantly lowered blood glucose levels and enhanced the phosphorylation of AMPK in both skeletal muscle and liver, comparable to the effects of metformin.[1][2]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams are provided.
Caption: this compound signaling pathway.
Caption: Western blot workflow for p-AMPK analysis.
Caption: GLUT4 translocation immunofluorescence workflow.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on AMPK phosphorylation and GLUT4 translocation.
Protocol 1: Western Blot Analysis of AMPK Phosphorylation
This protocol details the procedure for determining the phosphorylation status of AMPK in cell lysates treated with this compound.
Materials:
-
C2C12 myoblasts or other relevant cell line
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) or vehicle control for a predetermined time (e.g., 1-24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[3][4]
-
Scrape cell lysates and transfer to microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
Detect protein bands using an ECL substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated AMPK to total AMPK for each sample.
-
Protocol 2: Immunofluorescence Staining for GLUT4 Translocation
This protocol describes how to visualize and quantify the translocation of GLUT4 to the plasma membrane in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-GLUT4
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound as described in Protocol 1.
-
Include positive (e.g., insulin) and negative (vehicle) controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash cells with PBS.
-
Optional for total GLUT4 staining: Permeabilize cells with 0.1% Triton X-100 for 10 minutes. For staining only surface GLUT4, omit this step.
-
-
Immunostaining:
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with anti-GLUT4 primary antibody overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash cells with PBS.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Visualize cells using a fluorescence microscope.
-
Capture images and quantify the fluorescence intensity of GLUT4 at the plasma membrane versus the cytoplasm using image analysis software.
-
Protocol 3: Glucose Uptake Assay
This protocol provides a method to measure the direct effect of this compound on glucose uptake in cells.
Materials:
-
Differentiated C2C12 myotubes or 3T3-L1 adipocytes
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture and differentiate C2C12 or 3T3-L1 cells according to standard protocols.
-
-
Treatment:
-
Serum-starve the differentiated cells for 2-4 hours.
-
Pre-treat cells with this compound at various concentrations for a specified time.
-
-
Glucose Uptake:
-
Wash cells with KRH buffer.
-
Incubate cells with KRH buffer containing 2-deoxy-D-[³H]glucose or a fluorescent glucose analog for 10-20 minutes.
-
Stop the uptake by washing cells rapidly with ice-cold PBS.
-
-
Measurement:
-
Lyse the cells.
-
For radiolabeled glucose, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize glucose uptake to the protein concentration of each sample.
-
Compare the glucose uptake in this compound-treated cells to control cells.
-
References
- 1. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dehydroeburicoic acid solubility and stability in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the solubility and stability of dehydroeburicoic acid in DMSO and other common laboratory solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in overcoming common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in a range of organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
Q2: I am having trouble dissolving this compound. What can I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Increase the solvent volume: Gradually add more solvent to the solute.
-
Gentle heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as excessive heat may cause degradation.
-
Sonication: Use a sonicator bath to break up any clumps of solid material and enhance dissolution.
-
Vortexing: Vigorous mixing can help to dissolve the compound.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store solid this compound at -20°C, protected from air and light. For short-term storage, 2-8°C is acceptable. Under these conditions, the solid compound is expected to be stable for at least two years.
Q4: How stable is this compound in DMSO solution?
A4: While specific stability data for this compound in solution is not extensively published, data for the related compound, this compound monoacetate, suggests that solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is best practice to prepare fresh solutions for experiments or to conduct your own stability assessments for long-term solution storage. Repeated freeze-thaw cycles should be avoided as they can contribute to compound degradation.
Q5: My this compound solution in DMSO has precipitated after storage. What should I do?
A5: Precipitation upon storage, especially at lower temperatures, can occur. To redissolve the compound, you can warm the vial to room temperature or slightly above (e.g., 37°C) and vortex or sonicate until the solution is clear. Before use, always visually inspect the solution for any undissolved material.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its monoacetate derivative.
Table 1: Solubility of this compound and a Related Compound
| Compound | Solvent | Solubility (mg/mL) | Notes |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Data not quantitatively specified, but reported as soluble.[1] | Further empirical determination is recommended for precise concentrations. |
| This compound monoacetate | DMSO | ≥ 2 | This value for a closely related derivative suggests a similar solubility range for this compound. |
Table 2: Recommended Storage and Stability of this compound and Its Monoacetate in Solution
| Compound | Solvent | Storage Temperature | Stability Duration |
| This compound monoacetate | DMSO | -20°C | 1 month |
| -80°C | 6 months |
Experimental Protocols
Protocol for Determining the Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard procedure to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial and vortex for 1-2 minutes to initially disperse the solid.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) to allow for equilibration. This process should continue for at least 24 hours to ensure saturation.
-
After the equilibration period, visually inspect the vial to confirm that excess solid is still present, indicating a saturated solution.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a known volume of the solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol for Assessing the Stability of this compound in DMSO Solution
This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Cryovials or other suitable storage tubes
-
Temperature-controlled storage units (e.g., -20°C and 4°C freezers, room temperature bench)
-
HPLC system with a suitable detector
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Immediately analyze an aliquot of the fresh solution (time point 0) using a validated HPLC method to determine the initial concentration and purity.
-
Aliquot the remaining stock solution into multiple cryovials.
-
Store the vials at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage temperature.
-
Allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC to determine the concentration and purity of this compound.
-
Compare the results to the initial (time point 0) analysis. A significant decrease in concentration or the appearance of new peaks may indicate degradation.
Visualizations
References
Technical Support Center: Enhancing Dehydroeburicoic Acid Bioavailability for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Dehydroeburicoic acid (DHEA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Issue | Question | Possible Cause | Suggested Solution |
| Poor Compound Efficacy in Animal Models | Why is this compound showing low or inconsistent efficacy in my in vivo experiments despite promising in vitro activity? | Low Oral Bioavailability: this compound has very low aqueous solubility (predicted to be 6.1 x 10-6 g/L) and low intestinal permeability, leading to poor absorption after oral administration.[1] | - Formulation Enhancement: Implement bioavailability enhancement strategies such as nanosuspensions or solid dispersions to improve solubility and dissolution rate. - Route of Administration: Consider alternative administration routes, such as intraperitoneal (IP) injection, to bypass the gastrointestinal barrier. However, be mindful of potential differences in pharmacokinetic profiles compared to the intended clinical route. |
| Difficulty in Preparing a Homogeneous Dosing Solution | I am unable to dissolve this compound in common aqueous vehicles for oral gavage. The compound keeps precipitating. | Poor Aqueous Solubility: As a highly lipophilic compound (predicted XLogP3-AA of 7.7), this compound is practically insoluble in water. | - Use of Co-solvents: Prepare a dosing vehicle containing a mixture of water and a biocompatible organic solvent (e.g., polyethylene glycol 400, propylene glycol, or DMSO). Ensure the final concentration of the organic solvent is safe for the animal model. - Surfactant-based Formulations: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to create a micellar solution or a self-emulsifying drug delivery system (SEDDS). |
| High Variability in Pharmacokinetic Data | There is significant inter-individual variability in the plasma concentrations of this compound in my study animals. | Inconsistent Dissolution and Absorption: The poor solubility of the unformulated compound can lead to erratic dissolution in the gastrointestinal tract, resulting in variable absorption. - Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds. | - Standardize Formulation: Utilize a robust formulation, such as a nanosuspension or an amorphous solid dispersion, to ensure more consistent drug release and dissolution. - Control Feeding Schedule: Standardize the feeding schedule of the animals (e.g., fasting overnight before dosing) to minimize food-related variability in absorption. |
| Low and Undetectable Plasma Concentrations | I am having trouble detecting this compound in plasma samples, even after administering a high dose. | Poor Absorption and/or Rapid Metabolism: The combination of low permeability and potential first-pass metabolism in the liver can lead to extremely low systemic exposure. | - Increase Dose (with caution): While increasing the dose might seem like a straightforward solution, it can lead to compound precipitation in the gut and potential toxicity. This should be done with careful consideration of the compound's safety profile. - Bioavailability Enhancement: This is the most effective approach. Focus on developing a formulation that improves both solubility and potentially permeability (e.g., lipid-based formulations that can be absorbed via the lymphatic system). |
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the oral bioavailability of this compound?
This compound, a lanostane-type triterpenoid, faces two primary challenges for oral bioavailability:
-
Poor Aqueous Solubility: It is a highly lipophilic molecule with extremely low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Low Intestinal Permeability: Studies using Caco-2 cell monolayers, a model of the human intestinal barrier, have shown that this compound has very low permeability.[1] This means that even if it dissolves, it struggles to pass through the intestinal wall into the bloodstream.
2. What are the most promising strategies to improve the bioavailability of this compound?
Based on strategies successfully applied to other poorly soluble triterpenoids, the most promising approaches for this compound are:
-
Nanonization (Nanosuspensions): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio. This leads to a significant increase in the dissolution rate. Nanosuspensions are a versatile formulation that can be administered orally or parenterally.
-
Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous solid dispersion. The amorphous form of a drug has higher kinetic solubility and a faster dissolution rate compared to its crystalline counterpart.
3. Are there any in vivo pharmacokinetic data available for this compound?
Currently, there are no published in vivo pharmacokinetic studies specifically for this compound. However, pharmacokinetic studies on other structurally related lanostane triterpenoids from medicinal mushrooms like Ganoderma have consistently shown challenges with oral bioavailability, including low plasma concentrations and rapid clearance. These studies serve as a valuable reference for what to expect with this compound and highlight the critical need for enabling formulations.
4. How can I assess the effectiveness of my bioavailability enhancement strategy in vitro before moving to in vivo studies?
In vitro dissolution testing is a crucial first step. You can compare the dissolution profile of your formulated this compound (e.g., nanosuspension or solid dispersion) with that of the unformulated compound in simulated gastric and intestinal fluids. A significantly faster and more complete dissolution of the formulated drug is a strong indicator of potentially improved in vivo bioavailability. Additionally, Caco-2 permeability assays can be used to assess if the formulation has any impact on the compound's transport across the intestinal epithelium.
Quantitative Data Summary
The following tables summarize key physicochemical properties of this compound and provide a comparative overview of how different formulation strategies have improved the bioavailability of other poorly soluble triterpenoids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₈O₃ | |
| Molecular Weight | 468.7 g/mol | |
| Predicted Aqueous Solubility | 6.1 x 10⁻⁶ g/L | |
| Predicted XLogP3-AA | 7.7 | |
| Caco-2 Permeability | Low (hardly passed through the cell layer) | [1] |
Table 2: Examples of Bioavailability Enhancement of Poorly Soluble Triterpenoids
| Triterpenoid | Formulation Strategy | Key Findings | Reference |
| Ursolic Acid | Nanosuspension | 2.5-fold increase in relative bioavailability compared to coarse powder. | |
| Ginsenoside Compound K | Solid Dispersion with Gelucire® 50/13 | 4.9-fold increase in AUC compared to the pure drug. | |
| Betulinic Acid | Nanosuspension | Significantly enhanced dissolution rate and oral bioavailability in rats. | |
| Oleanolic Acid | Self-microemulsifying drug delivery system (SMEDDS) | 2.8-fold increase in relative bioavailability compared to suspension. |
Experimental Protocols
The following are detailed methodologies for preparing bioavailability-enhanced formulations of poorly soluble compounds, which can be adapted for this compound.
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To produce a nanosuspension of this compound to increase its dissolution velocity.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC, or a combination)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Methodology:
-
Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer(s) in purified water to the desired concentration (typically 1-5% w/v).
-
Coarse Suspension: Disperse the this compound powder in the stabilizer solution.
-
Pre-milling: Subject the coarse suspension to high-shear mixing for 10-15 minutes to reduce the particle size and ensure a uniform suspension.
-
High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer. The homogenization pressure and number of cycles will need to be optimized. A common starting point is 1500 bar for 10-20 cycles.
-
Particle Size Analysis: Monitor the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS) after a set number of homogenization cycles. Continue homogenization until the desired particle size (typically < 200 nm) and a low PDI (< 0.3) are achieved.
-
Characterization: Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both the this compound and the polymer carrier in the selected organic solvent. The ratio of drug to polymer will need to be optimized (common starting ratios are 1:1, 1:2, and 1:4 by weight).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the resulting solid dispersion powder using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug, X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
Visualizations
Experimental Workflow for Nanosuspension Preparation
References
Technical Support Center: Optimizing Dehydroeburicoic Acid Dosage and Administration in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal dosage and administration of Dehydroeburicoic acid (DHEA) in mouse models. The following information is compiled from available literature and general best practices for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHEA) and what is its mechanism of action?
A1: this compound (DHEA) is a triterpenoid compound isolated from the medicinal mushroom Antrodia cinnamomea.[1][2] It has demonstrated potential therapeutic effects, including anti-inflammatory, antioxidant, and hepatoprotective activities.[1] The primary mechanism of action of DHEA involves the dual inhibition of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β).[1][2] This dual inhibition leads to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response element (ARE)-driven genes, which play a crucial role in cellular protection against oxidative stress.[1]
Q2: What is a recommended starting dose for DHEA in mice?
A2: Currently, there is no established lethal dose 50 (LD50) or maximum tolerated dose (MTD) for this compound in mice reported in the publicly available scientific literature. In vitro studies have shown that DHEA exhibits low cytotoxicity in various cell lines.[1] One study investigating the effects of DHEA on glucose and lipid homeostasis in high-fat-diet-fed mice used daily oral gavage doses of 10, 20, and 40 mg/kg body weight for four weeks. It is crucial to perform a dose-finding study to determine the optimal and safe dose for your specific experimental model and endpoints.
Q3: How should I prepare a DHEA solution for administration?
A3: this compound is poorly soluble in water. For in vivo studies, it is typically formulated as a suspension or in a vehicle that enhances its solubility. Common vehicles for poorly water-soluble compounds in mice include:
-
Aqueous suspensions: Using suspending agents like 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC).
-
Oil-based vehicles: Such as corn oil, sesame oil, or olive oil.
-
Co-solvent systems: A mixture of solvents like polyethylene glycol 400 (PEG400), propylene glycol, ethanol, and saline. The concentration of organic solvents like DMSO should be kept to a minimum due to potential toxicity.
It is essential to conduct pilot studies to determine the most suitable and well-tolerated vehicle for your specific administration route and experimental design.
Q4: What is the most appropriate route of administration for DHEA in mice?
A4: The choice of administration route depends on the experimental goals, including the desired pharmacokinetic profile. The most common routes for preclinical studies in mice are:
-
Oral (PO): Typically administered via gavage. This route is convenient for repeated dosing but bioavailability may be a factor.
-
Intraperitoneal (IP): Allows for rapid absorption and systemic distribution.
-
Intravenous (IV): Provides immediate and 100% bioavailability.
-
Subcutaneous (SC): Results in slower, more sustained absorption.
Detailed protocols for each of these administration routes are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of DHEA in the dosing solution | Poor solubility of DHEA in the chosen vehicle. | - Increase the concentration of the co-solvent or surfactant in the formulation.- Try a different vehicle system (e.g., switch from an aqueous suspension to an oil-based solution).- Reduce the final concentration of DHEA in the solution.- Use sonication to aid in dissolving the compound. |
| Animal distress or mortality after administration | - Dose is too high (toxicity).- Improper administration technique (e.g., esophageal rupture during gavage, injection into an organ during IP).- Vehicle toxicity. | - Conduct a dose-ranging study to determine the MTD.- Ensure proper training and technique for the chosen administration route.- Include a vehicle-only control group to assess vehicle toxicity. |
| High variability in experimental results | - Inconsistent dosing volume or technique.- Instability of the DHEA formulation.- Variability in animal handling and stress levels. | - Ensure accurate calculation of dosing volume based on individual animal body weight.- Prepare fresh dosing solutions regularly and check for stability.- Standardize animal handling procedures to minimize stress. |
| Difficulty with oral gavage | - Improper restraint of the mouse.- Incorrect size of the gavage needle.- Animal is struggling. | - Ensure the mouse is properly scruffed to straighten the esophagus.- Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.- If the animal is overly stressed, consider alternative, less stressful oral administration methods if precise dosing is not critical (e.g., in palatable jelly). |
Data Presentation
Table 1: Summary of Reported Oral DHEA Dosage in Mice
| Study Focus | Mouse Model | Dosage | Administration Route | Duration | Vehicle |
| Glucose and Lipid Homeostasis | High-fat-diet-fed mice | 10, 20, 40 mg/kg | Oral gavage | 4 weeks | Not specified |
Table 2: General Guidelines for Administration Volumes in Adult Mice
| Route of Administration | Maximum Recommended Volume | Needle Gauge (if applicable) |
| Oral (PO) | 10 mL/kg | 20-22 G (gavage needle) |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Intravenous (IV) - Tail Vein | 5 mL/kg | 27-30 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
Experimental Protocols
Protocol 1: Preparation of DHEA Suspension for Oral Gavage
-
Materials:
-
This compound (DHEA) powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Scale and weighing paper
-
Sterile tubes
-
-
Procedure:
-
Calculate the required amount of DHEA and CMC based on the desired concentration and final volume.
-
Weigh the appropriate amount of CMC and dissolve it in sterile water by stirring on a stir plate until a clear solution is formed.
-
Weigh the DHEA powder.
-
Add a small amount of the 0.5% CMC solution to the DHEA powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring to create a homogenous suspension.
-
Stir the suspension on a stir plate for at least 30 minutes before administration to ensure uniformity.
-
Store the suspension at 4°C and re-vortex thoroughly before each use. It is recommended to prepare fresh suspensions regularly.
-
Protocol 2: Oral Gavage Administration in Mice
-
Materials:
-
Prepared DHEA formulation
-
Syringe (1 mL)
-
Flexible, ball-tipped gavage needle (20-22 gauge for adult mice)
-
Animal scale
-
-
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the DHEA formulation into the syringe.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and straighten the back.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
If resistance is felt, withdraw the needle and reposition it. Do not force the needle.
-
Once the needle has reached the predetermined depth (approximately to the last rib), slowly administer the formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Dual inhibitory action of this compound on Keap1 and GSK3β, leading to Nrf2 activation.
Experimental Workflow for Oral Administration Study
Caption: A typical experimental workflow for an oral this compound study in mice.
References
Technical Support Center: Dehydroeburicoic Acid (DEA) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydroeburicoic acid (DEA) in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line with DEA treatment, which is unexpected as we are studying its hepatoprotective effects. Is this a known off-target effect?
A1: While DEA has shown low cytotoxicity in some normal cell lines like LO2 and HEK 293T at concentrations effective for antioxidant activity, it has also been identified as a potent cytotoxic agent in various cancer cell lines, such as leukemia HL-60 cells.[1] This cytotoxic activity is considered an on-target effect in cancer research but could be an undesirable off-target effect in other contexts. The cytotoxicity of DEA has been linked to the induction of DNA damage and apoptosis.[1] The sensitivity to DEA can be cell-type dependent. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cellular model.
Q2: Our experimental results suggest that DEA is activating the Nrf2 pathway, but we are not working on a model of oxidative stress. What is the mechanism behind this?
A2: this compound is a known dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β.[2][3] By engaging with Keap1, DEA disrupts its interaction with Nrf2, leading to Nrf2 stabilization and nuclear translocation.[2][3] Additionally, DEA inhibits GSK3β, which also contributes to Nrf2 activation in a Keap1-independent manner.[2][3] This activation of the Nrf2 pathway is a primary mechanism of action for DEA and is expected to occur in any cell type where these pathways are functional, not just in models of oxidative stress. This could lead to the upregulation of downstream antioxidant genes.[2][3]
Q3: We are seeing changes in cellular metabolism in our DEA-treated cells. Is there a known target that could explain this?
A3: Yes, DEA has been shown to restore mitochondrial dysfunction induced by ethanol.[1][3] This suggests an impact on cellular metabolism. The activation of the Nrf2 pathway by DEA can also influence metabolic pathways. Therefore, observing changes in cellular metabolism upon DEA treatment is consistent with its known mechanisms of action.
Q4: How can we confirm that DEA is engaging its intended targets (Keap1 and GSK3β) in our cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular context. This method relies on the principle that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. An increase in the melting temperature of Keap1 and GSK3β in the presence of DEA would provide strong evidence of direct binding.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background in cytotoxicity assays | Interference from DEA with the assay reagents (e.g., MTT reduction). | Run a cell-free control with DEA and the assay reagent to check for direct chemical interaction. Consider using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release or a fluorescent dye-based assay). |
| Inconsistent Nrf2 activation results | Suboptimal antibody for Western blotting; issues with nuclear/cytoplasmic fractionation. | Validate your Nrf2 antibody to ensure it specifically detects Nrf2 and does not cross-react with other proteins. Use a well-established protocol for subcellular fractionation and include nuclear (e.g., Lamin B) and cytoplasmic (e.g., β-actin) markers to verify the purity of your fractions. |
| Variability in experimental replicates | Cell density at the time of treatment; DEA solution stability. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase during treatment. Prepare fresh DEA solutions for each experiment from a stock solution stored under appropriate conditions (protected from light and at a low temperature). |
Quantitative Data
Table 1: Cytotoxicity of this compound (DEA) in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | Observed Effect |
| LO2 | Normal Human Liver | MTT | 48 | No significant cytotoxicity observed at tested concentrations.[1] |
| HEK 293T | Human Embryonic Kidney | MTT | 48 | No significant cytotoxicity observed at tested concentrations.[1] |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 48 | No significant cytotoxicity observed at tested concentrations.[1] |
| HL-60 | Human Promyelocytic Leukemia | Not specified | Not specified | Potent cytotoxic component, induced DNA damage and apoptosis.[1] |
Table 2: Target Engagement of this compound (DEA) in a Cellular Context
| Target Protein | Assay | Observation |
| Keap1 | CETSA | Significant stabilization (ΔTm: ca. 4.5 °C) |
| GSK3β | CETSA | Significant stabilization (ΔTm: ca. 3.9 °C) |
| Nrf2 | CETSA | No observable effect on thermal stability |
| β-actin | CETSA | No observable effect on thermal stability |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of DEA on adherent cells in a 96-well format.
Materials:
-
This compound (DEA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Adherent cells of interest
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DEA in cell culture medium. Remove the old medium from the wells and add 100 µL of the DEA dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Western Blot for Nrf2 Nuclear Translocation
This protocol describes the detection of Nrf2 in nuclear and cytoplasmic fractions.
Materials:
-
DEA-treated and control cells
-
Subcellular fractionation buffer kit
-
Protease and phosphatase inhibitors
-
Primary antibodies (anti-Nrf2, anti-Lamin B, anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Fractionation:
-
Treat cells with DEA for the desired time.
-
Harvest cells and perform subcellular fractionation according to the manufacturer's protocol to separate nuclear and cytoplasmic extracts. Add protease and phosphatase inhibitors to all buffers.
-
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-Lamin B for nuclear fraction, anti-β-actin for cytoplasmic fraction).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the amount of nuclear Nrf2 to the nuclear loading control (Lamin B). An increase in the nuclear Nrf2/Lamin B ratio in DEA-treated cells indicates nuclear translocation.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of DEA to Keap1 and GSK3β in intact cells.
Materials:
-
DEA
-
Cultured cells
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with DEA (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting and Resuspension: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using three freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble Keap1 and GSK3β at each temperature point by Western blotting, as described in the previous protocol.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both DEA-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the DEA-treated sample indicates target stabilization and direct binding.
Visualizations
Caption: DEA's dual inhibition of Keap1 and GSK3β leads to Nrf2 activation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Dehydroeburicoic Acid (DEA) Dose-Range Finding for Preclinical Research
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Dehydroeburicoic acid (DEA) in preclinical models. The information is compiled from available preclinical studies to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Have there been any formal dose-range finding toxicity studies, such as LD50 or MTD, conducted for pure this compound in preclinical animal models?
A1: Based on currently available public data, formal acute toxicity studies to determine the LD50 (median lethal dose) or MTD (maximum tolerated dose) of pure this compound have not been reported. However, toxicity studies on extracts of Antrodia cinnamomea, which contain this compound, have been conducted and can provide guidance on safe dosage ranges.
Q2: What is a safe starting dose for this compound in rodent models based on available studies?
A2: A 90-day subchronic toxicity study was conducted on a disc-cultured Antrodia cinnamomea fruiting body powder (ACP) containing 2.41 ± 0.11 mg/g of this compound. In this study, the No-Observed-Adverse-Effect Level (NOAEL) for the ACP extract in Sprague-Dawley rats was determined to be 1000 mg/kg/day[1][2]. Another 90-day subchronic oral toxicity study using an Antrodia cinnamomea extract in BALB/c mice showed no significant differences in hematological and serum biochemical parameters at doses up to 1666.67 mg/kg/day[3]. These findings suggest a high therapeutic index.
Q3: What are some of the observed effects of Antrodia cinnamomea extracts containing this compound in preclinical models?
A3: In a study on high-fat diet-fed mice, an extract of Antrodia cinnamomea containing DEA was administered by oral gavage to investigate its effects on glucose and lipid homeostasis[4]. Another study on an alcohol-induced liver injury mouse model showed that triterpenoids extracted from Antrodia cinnamomea mycelia alleviated organ structural changes and inflammatory infiltration[4].
Q4: Are there any known genotoxicity concerns with this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Dose may be too high, despite the high NOAEL of extracts. - Issues with vehicle or administration technique. - Contamination of the test substance. | - Review the dosage calculation and consider a dose de-escalation. - Ensure proper gavage technique and use of an appropriate, non-toxic vehicle. - Verify the purity and stability of your this compound or extract. |
| No Observable Efficacy | - Dose may be too low. - Poor bioavailability. - Inappropriate animal model. | - Consider a dose-escalation study based on the reported safe upper limits of A. cinnamomea extracts. - Investigate the formulation and vehicle to enhance absorption. - Ensure the selected animal model is appropriate for the intended therapeutic target. |
| Inconsistent Results Between Animals | - Variability in gavage administration. - Individual animal differences in metabolism. - Instability of the compound in the formulation. | - Ensure consistent and accurate oral gavage for all animals. - Increase the number of animals per group to account for biological variability. - Prepare fresh formulations regularly and ensure homogeneity. |
| Signs of Mild Toxicity (e.g., weight loss, lethargy) | - Approaching the maximum tolerated dose for the specific animal strain or model. - Potential off-target effects. | - Monitor animals closely for clinical signs. - Consider reducing the dose in subsequent cohorts. - Collect blood samples for hematology and clinical chemistry to assess organ function. |
Quantitative Data Summary
Table 1: Subchronic Oral Toxicity of Antrodia cinnamomea Extracts in Rodents
| Study | Test Substance | Animal Model | Doses Administered | Duration | Key Findings | NOAEL |
| Chen et al. | Disc-cultured Antrodia cinnamomea fruiting body powder (containing 2.41 ± 0.11 mg/g DEA) | Sprague-Dawley Rats | 200, 600, 1000 mg/kg/day | 90 days | No mortality or adverse effects on general health, body/organ weights, food intake, hematology, or biochemistry. No significant histopathological changes.[1][2] | 1000 mg/kg/day[1][2] |
| Anonymous | Antrodia cinnamomea extract | BALB/c Mice | 16.67, 833.3, 1666.67 mg/kg/day | 90 days | All animals survived. No significant differences in body weight, hematological, or serum biochemical parameters. No abnormalities in internal organs.[3] | > 1666.67 mg/kg/day |
Experimental Protocols
Subchronic Oral Toxicity Study in Rats (Adapted from Chen et al.[1][2])
-
Animal Model: Male and female Sprague-Dawley rats.
-
Test Substance: Disc-cultured Antrodia cinnamomea fruiting body powder (ACP) containing a known concentration of this compound.
-
Dose Groups:
-
Control: Distilled water
-
Low Dose: 200 mg/kg body weight/day
-
Mid Dose: 600 mg/kg body weight/day
-
High Dose: 1000 mg/kg body weight/day
-
-
Administration: Daily oral gavage for 90 consecutive days.
-
Parameters Monitored:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight and food consumption.
-
At termination (Day 91):
-
Hematology (e.g., red blood cell count, white blood cell count, platelet count).
-
Serum biochemistry (e.g., alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine).
-
Gross necropsy and organ weights (e.g., liver, kidneys, spleen).
-
Histopathological examination of vital organs.
-
-
Visualizations
Caption: Workflow for a 90-day subchronic oral toxicity study.
Caption: Troubleshooting logic for unexpected adverse events.
References
- 1. Chemical Composition and Chronic Toxicity of Disc-Cultured Antrodia cinnamomea Fruiting Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sub.chgh.org.tw [sub.chgh.org.tw]
- 4. Triterpenoids Extracted From Antrodia cinnamomea Mycelia Attenuate Acute Alcohol-Induced Liver Injury in C57BL/6 Mice via Suppression Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Dehydroeburicoic Acid Experimental Design
Welcome to the technical support center for Dehydroeburicoic acid (DHEA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common limitations in experimental design involving DHEA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (DHEA) is a triterpenoid compound often isolated from Antrodia cinnamomea.[1] It has garnered significant interest for its therapeutic potential, particularly in the context of alcoholic liver disease (ALD).[1][2] DHEA acts as a dual inhibitor, targeting the Keap1-Nrf2 protein-protein interaction (PPI) and Glycogen Synthase Kinase 3β (GSK3β).[1][3] By inhibiting the Keap1-Nrf2 interaction, DHEA promotes the nuclear translocation of Nrf2, which in turn activates downstream antioxidant genes.[1][3] Its inhibition of GSK3β provides a Keap1-independent mechanism to further restore Nrf2 activity.[3]
Q2: How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule with low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[4] To minimize the volume of solvent added to your cell culture medium, aim for a stock concentration in the range of 10-50 mM. When diluting the stock solution into your aqueous experimental buffer or cell culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final solvent concentration without DHEA) in your experiments.
Q3: What is a typical starting concentration range for cell-based assays with this compound?
The optimal concentration of DHEA will vary depending on the cell line and the specific biological endpoint being measured. For assessing its inhibitory effects on the Keap1-Nrf2 PPI and GSK3β, concentrations in the low micromolar range are often effective. For example, a concentration of 10 µM has been shown to be effective in LO2 cells.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.
Q4: How stable is this compound in solution?
The stability of DHEA in solution can be influenced by factors such as pH, temperature, and the composition of the buffer. While specific degradation kinetics for DHEA are not extensively published, related triterpenoids can be susceptible to degradation under certain conditions. It is advisable to prepare fresh stock solutions and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. For long-term experiments, it is recommended to assess the stability of DHEA in your specific experimental buffer by incubating it for the duration of the experiment and analyzing for any degradation.
Troubleshooting Guides
Solubility and Stability Issues
| Problem | Possible Cause | Recommended Solution |
| Precipitation of DHEA upon dilution in aqueous buffer or media. | The concentration of DHEA exceeds its solubility limit in the final solution. | - Lower the final concentration of DHEA.- Prepare fresh dilutions from the stock solution immediately before use.- Consider using a serum-free medium for the duration of the treatment if compatible with your cell line. |
| Inconsistent experimental results between batches. | Degradation of DHEA in stock solution or experimental buffer. | - Prepare fresh DHEA solutions for each experiment.- Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.- Protect stock solutions from light.- If you suspect degradation in your experimental buffer, perform a stability check by incubating DHEA in the buffer for the duration of your experiment and analyzing its integrity via HPLC. |
Cytotoxicity Assay Challenges
| Problem | Possible Cause | Recommended Solution |
| High variability in cell viability readings between replicates. | - Inconsistent cell seeding density.- Uneven distribution of DHEA due to poor mixing.- Precipitation of DHEA at higher concentrations. | - Ensure a uniform cell suspension and accurate cell counting before seeding.- Mix the plate gently after adding DHEA to ensure even distribution.- Visually inspect wells for any signs of precipitation. If observed, reduce the final concentration of DHEA. |
| Higher than expected cytotoxicity in vehicle control wells. | The concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Ensure the final concentration of the solvent is at a non-toxic level (typically ≤ 0.1%).- Perform a dose-response curve for the solvent alone to determine the toxicity threshold for your specific cell line. |
| Lower than expected cytotoxicity of DHEA. | - The concentration of DHEA is too low.- Insufficient incubation time.- The cell line is resistant to DHEA-induced cytotoxicity. | - Perform a dose-response experiment with a wider range of DHEA concentrations.- Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Research the sensitivity of your chosen cell line to similar compounds or consider using a different cell line. |
Western Blotting Inconsistencies
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for target proteins (e.g., Nrf2, Keap1). | - Insufficient protein loading.- Inefficient protein extraction.- Suboptimal antibody concentration or incubation time. | - Ensure accurate protein quantification and load equal amounts of protein per lane (typically 20-30 µg).- Use a lysis buffer containing protease and phosphatase inhibitors and keep samples on ice.- Optimize primary and secondary antibody dilutions and incubation times. |
| High background on the western blot membrane. | - Inadequate blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).- Titrate your primary and secondary antibodies to determine the optimal dilution.- Increase the number and duration of washes with TBST. |
| Inconsistent loading control (e.g., β-actin) bands. | - Inaccurate protein quantification.- Uneven protein transfer. | - Use a reliable protein quantification method (e.g., BCA assay).- Ensure complete and even transfer of proteins from the gel to the membrane by optimizing transfer time and voltage. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Data not quantitatively available, but widely used as a solvent for stock solutions.[4] | It is recommended to prepare stock solutions in the 10-50 mM range. |
| Ethanol | Data not quantitatively available. | May be a suitable solvent, but DMSO is more commonly reported. |
| Phosphate-Buffered Saline (PBS) | Expected to have very low solubility. | Direct dissolution in aqueous buffers is not recommended. |
Table 2: Reported IC50 Values for this compound
| Cell Line | Assay | IC50 Value (µM) | Reference |
| HL-60 (Human promyelocytic leukemia) | Cytotoxicity | Potent (specific value not provided) | [5] |
| LO2 (Human normal liver) | Cytotoxicity | Not significantly cytotoxic at tested concentrations | [3] |
| HEK 293T (Human embryonic kidney) | Cytotoxicity | Not significantly cytotoxic at tested concentrations | [3] |
| HepG2 (Human hepatocellular carcinoma) | Cytotoxicity | Not significantly cytotoxic at tested concentrations | [3] |
Note: The cytotoxic effects of DHEA can be cell-line dependent. It is essential to determine the IC50 value for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for Nrf2 Nuclear Translocation
-
Cell Culture and Treatment: Seed LO2 cells at a density of 2 x 10^6 cells in a six-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of DHEA (e.g., 10 µM and 30 µM) for 8 hours.[3]
-
Nuclear and Cytoplasmic Extraction: Following treatment, perform nuclear and cytoplasmic extraction using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Separate the protein samples on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against Nrf2 overnight at 4°C. Use Lamin B and β-actin as nuclear and cytoplasmic loading controls, respectively. The following day, wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[3]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
-
Cell Lysis: Lyse LO2 cells (2 x 10^6) treated with DHEA (e.g., 10 µM) or a vehicle control.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Nrf2 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G magnetic beads to the lysates and incubate for 6 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluted proteins by Western blotting using an anti-Keap1 antibody to detect the co-immunoprecipitated Keap1.[3]
Visualizations
References
- 1. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Dehydroeburicoic acid shelf life and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with dehydroeburicoic acid. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to ensure the stability and proper handling of this compound in your experiments.
This compound: Shelf Life and Storage Conditions
Proper storage is critical to maintain the integrity and stability of this compound. The shelf life is dependent on the form of the compound (powder vs. solution) and the storage temperature.
Data Presentation: Recommended Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] | |
| Monoacetate (Short-term) | 2-8°C | Not specified |
| Monoacetate (Long-term) | -20°C | Not specified |
| Monoacetate Stock Solution | -80°C | 6 months (sealed, away from moisture and light)[2] |
| -20°C | 1 month (sealed, away from moisture and light)[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound for long-term use?
A1: For long-term storage, this compound powder should be stored at -20°C, which ensures its stability for up to three years.[1] If you have prepared a stock solution, it is best to store it at -80°C for a maximum of six months.[1][2]
Q2: Can I store this compound at room temperature?
A2: It is not recommended to store this compound at room temperature. While some suppliers may ship it at ambient temperatures, for maintaining long-term quality and stability, it should be stored in a freezer.[3]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Q4: Are there any specific handling precautions I should take?
A4: Yes, you should avoid contact with skin and eyes and prevent inhalation of the powder or mist.[4] It is also important to keep it away from sources of ignition.[4] Always handle it in a well-ventilated area and wear appropriate personal protective equipment.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Unexpected Degradation of the Compound
-
Possible Cause 1: Improper Storage Conditions.
-
Possible Cause 2: Incompatible Solvents or Reagents.
-
Troubleshooting: Confirm that the solvents and other reagents used in your experiment are compatible with this compound. Avoid strong oxidizing agents and strong acids.[3]
-
-
Possible Cause 3: Exposure to Light.
-
Troubleshooting: For solutions of the monoacetate derivative, it is explicitly recommended to store them away from light.[2] While not specified for the parent compound, it is good practice to minimize light exposure for all sensitive research compounds.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting: Refer to "Issue 1" to rule out degradation. If the compound has been stored for an extended period, consider using a fresh batch.
-
-
Possible Cause 2: Improper Solution Preparation.
-
Troubleshooting: Ensure the compound is fully dissolved in the solvent. If you observe any precipitate, gently warm the solution or sonicate it to aid dissolution. Always prepare fresh solutions for your experiments when possible.
-
Experimental Protocols: Stability Assessment
-
Initial Analysis: Prepare a solution of this compound in the desired solvent or experimental buffer. Immediately analyze the sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the initial purity and concentration.
-
Storage under Test Conditions: Store aliquots of the solution under various conditions you wish to test (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), retrieve an aliquot from each storage condition and re-analyze it using the same analytical method.
-
Data Comparison: Compare the purity and concentration of the stored samples to the initial analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Visualization
This compound Stability Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound stability.
References
Troubleshooting inconsistent results in Dehydroeburicoic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Dehydroeburicoic acid (DEA).
General FAQs
Q1: What is this compound (DEA) and what are its primary applications in research?
A1: this compound is a triterpenoid compound often isolated from Antrodia cinnamomea.[1][2] In research, it is primarily investigated for its potential therapeutic effects, including its role in preventing diabetic and dyslipidemic states, and its action against alcoholic and nonalcoholic fatty liver disease.[3][4]
Q2: What are the known molecular targets and mechanisms of action of DEA?
A2: DEA has been identified as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β.[1][2] It disrupts the Keap1-Nrf2 interaction and inhibits GSK3β, leading to the nuclear translocation of Nrf2 and the activation of downstream antioxidant genes.[1][2] Additionally, DEA has been shown to upregulate the expression and activity of aldehyde dehydrogenase 2 (ALDH2), which helps in eliminating harmful aldehydes and reducing oxidative stress.[4]
Q3: What are the recommended storage and stability guidelines for DEA?
A3: For long-term storage, this compound and its derivatives should be stored at -20°C.[5] Some suppliers recommend storage at -80°C for up to six months and at -20°C for one month in a sealed container, away from moisture and light.[6] It is chemically stable under standard room temperature conditions.[7]
Q4: What are the best practices for preparing DEA solutions for in vitro experiments?
A4: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Solvents should be added one by one, and the volumetric ratio of each solvent in the final solution should be noted.[6]
Experimental Protocol Issues & Troubleshooting
Inconsistent results in DEA experiments can arise from various factors, from reagent handling to procedural variances. This section provides guidance on common experimental hurdles.
Q5: My cell-based assay results with DEA are inconsistent. What are the potential causes?
A5: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Health and Passage Number: Ensure cells are healthy, within a consistent and low passage number range, and seeded at a uniform density.
-
DEA Solution Preparation: Prepare fresh DEA solutions for each experiment to avoid degradation. Ensure complete dissolution of the compound.
-
Incubation Times and Conditions: Strictly adhere to consistent incubation times and maintain stable incubator conditions (temperature, CO2, humidity).
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, antibodies) across replicate experiments to minimize variability.
Q6: I am observing unexpected cytotoxicity at concentrations of DEA that are reported to be safe. What could be the reason?
A6: While DEA has been reported to have low cytotoxicity at effective concentrations, unexpected toxicity could be due to:
-
Solvent Toxicity: The solvent used to dissolve DEA (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (solvent only) to assess its effect.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to DEA. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to treatment. Regularly test your cell cultures for contamination.
Experimental Parameters from Literature
For easy comparison, the following table summarizes key quantitative data and experimental conditions from published studies on this compound.
| Parameter | Study 1: Alcoholic Liver Disease Model[8] | Study 2: Nonalcoholic Fatty Liver Disease Model[4] |
| Cell Line | LO2 (human liver cell line) | HepG2, Primary mouse hepatocytes |
| DEA Concentration | 10 µM, 30 µM | Dose-dependent effects studied |
| Treatment Duration | 8 hours | Not specified |
| Key Assay | Western Blot, Co-Immunoprecipitation | Western Blot, Lipid accumulation assays |
| Positive Control | ML334 | Not specified |
| Key Findings | DEA disrupts Keap1-Nrf2 interaction; stabilizes Keap1 and GSK3β | DEA upregulates ALDH2 activity; reduces lipid deposition |
Data Interpretation Problems
Q7: I am not observing the expected effect of DEA on Nrf2 nuclear translocation. What should I check?
A7: If you are not seeing the expected nuclear translocation of Nrf2, consider the following:
-
Subcellular Fractionation Efficiency: Verify the purity of your nuclear and cytoplasmic fractions using specific markers (e.g., Lamin B for nuclear, β-actin for cytoplasmic).
-
Antibody Quality: Ensure your Nrf2 antibody is validated for the application (e.g., Western Blot) and is recognizing the correct protein.
-
Treatment Timepoint: The timing of Nrf2 translocation can be transient. Perform a time-course experiment to identify the optimal time point for observing the effect.
-
Upstream Pathway Components: Confirm that the upstream components of the pathway (Keap1, GSK3β) are expressed in your cell model.
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate a general troubleshooting workflow and the known signaling pathway of DEA.
A troubleshooting workflow for diagnosing inconsistent experimental results.
The signaling pathway of this compound (DEA).
References
- 1. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antrodia cinnamomea and its compound this compound attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Efficacy of Dehydroeburicoic Acid Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Dehydroeburicoic acid (DEA). Our goal is to facilitate the enhancement of DEA's therapeutic efficacy by improving its solubility, stability, and bioavailability.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of DEA formulation. | 1. Inadequate particle size reduction.2. Poor wettability of the drug substance.3. Inappropriate carrier selection for solid dispersion.4. Drug recrystallization in amorphous solid dispersion. | 1. Further reduce particle size using techniques like nano-milling.2. Incorporate a surfactant or use a hydrophilic carrier to improve wetting.3. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) for solid dispersion.4. Select a polymer that has strong interactions with DEA to inhibit recrystallization. |
| High variability in bioavailability in animal studies. | 1. Inconsistent dissolution of the formulation in vivo.2. Significant food effect on drug absorption.3. Saturation of intestinal transporters.4. Pre-systemic metabolism. | 1. Optimize the formulation to ensure consistent and complete drug release.2. Conduct food-effect bioavailability studies to understand the impact of food.3. Investigate the involvement of specific transporters and consider formulations that may bypass them.4. Co-administer with a bioenhancer that inhibits metabolic enzymes (e.g., piperine), if ethically permissible in the study. |
| Physical instability of the formulation upon storage (e.g., caking, particle aggregation). | 1. Hygroscopicity of the formulation.2. Temperature-induced changes.3. Inadequate stabilization of nanoparticles or nanosuspensions. | 1. Store the formulation in a low-humidity environment and use appropriate desiccants.2. Conduct stability studies at different temperatures to determine optimal storage conditions.3. Optimize the concentration and type of stabilizer (e.g., surfactants, polymers) in the formulation. |
| Low encapsulation efficiency in lipid-based or nanoparticle formulations. | 1. Poor affinity of DEA for the lipid or polymer matrix.2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent selection).3. Inefficient encapsulation process. | 1. Screen different lipids or polymers to find a matrix with better compatibility with DEA.2. Optimize the drug-to-carrier ratio and the choice of organic solvent.3. Refine the preparation method (e.g., homogenization speed, sonication time). |
| Precipitation of DEA upon dilution of a liquid formulation. | 1. Supersaturation of the drug in a thermodynamically unstable state.2. Change in solvent environment leading to reduced solubility. | 1. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.2. Develop a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state upon dilution. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in formulating this compound?
This compound, a triterpenoid, is characterized by poor aqueous solubility, which is a major hurdle for its oral delivery.[1] This low solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and limited bioavailability.[2] Consequently, achieving therapeutic concentrations of DEA at its target sites is a significant challenge.
2. Which formulation strategies are most promising for enhancing the bioavailability of DEA?
Several strategies can be employed to enhance the bioavailability of poorly soluble drugs like DEA. Based on studies with structurally similar triterpenoids like ursolic acid, the following approaches are highly promising:
-
Solid Dispersions: Dispersing DEA in a hydrophilic polymer matrix can significantly enhance its dissolution rate.[3][4]
-
Nanoparticle Formulations: Reducing the particle size of DEA to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[5][6]
-
Lipid-Based Formulations (e.g., SEDDS, Phospholipid Complexes): These formulations can improve the solubility and absorption of lipophilic drugs like DEA.[7][8]
3. How can I select the best formulation strategy for my research needs?
The choice of formulation strategy depends on several factors, including the desired dosage form, the scale of production, and the specific therapeutic application. A systematic approach involving pre-formulation studies is recommended. This includes:
-
Solubility studies: Determine the solubility of DEA in various solvents, surfactants, and polymers.
-
Compatibility studies: Ensure the compatibility of DEA with the selected excipients.
-
In vitro dissolution testing: Compare the dissolution profiles of different prototype formulations.
-
In vitro permeability studies: Use models like the Caco-2 cell assay to assess the potential for intestinal absorption.
4. What are the key signaling pathways modulated by this compound?
This compound has been shown to exert its therapeutic effects, particularly in the context of alcoholic liver disease, by modulating specific signaling pathways. It acts as a dual inhibitor, targeting both the Keap1-Nrf2 protein-protein interaction and GSK3β.[9] By inhibiting the Keap1-Nrf2 interaction, DEA promotes the nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant response element (ARE)-dependent genes, leading to a reduction in oxidative stress.[9] Simultaneously, inhibition of GSK3β further contributes to the stabilization and activity of Nrf2.[9]
Data Presentation: Quantitative Comparison of Formulation Strategies
While specific data for this compound formulations is limited in publicly available literature, the following tables provide illustrative data based on studies with the structurally similar triterpenoid, ursolic acid, to demonstrate the potential improvements that can be achieved.
Table 1: Solubility Enhancement of Ursolic Acid Formulations
| Formulation | Solubility (µg/mL) | Fold Increase | Reference |
| Unprocessed Ursolic Acid | ~0.2 | - | [8] |
| Ursolic Acid-Phospholipid Complex | 55.2 | ~276 | [8] |
Table 2: In Vitro Dissolution of Ursolic Acid Formulations
| Formulation | Dissolution Medium | Time (min) | Cumulative Release (%) | Reference |
| Unprocessed Ursolic Acid | Simulated Gastric Fluid (SGF) | 120 | < 10 | [5] |
| Ursolic Acid Nanoparticles | Simulated Gastric Fluid (SGF) | 120 | > 60 | [5] |
| Unprocessed Ursolic Acid | Simulated Intestinal Fluid (SIF) | 120 | < 20 | [5] |
| Ursolic Acid Nanoparticles | Simulated Intestinal Fluid (SIF) | 120 | > 80 | [5] |
Table 3: Pharmacokinetic Parameters of Ursolic Acid Formulations in Rats
| Formulation | Cmax (µg/L) | Tmax (h) | AUC₀₋₂₄h (µg·h/L) | Relative Bioavailability | Reference |
| Unprocessed Ursolic Acid | 68.26 | 0.5 | 212.1 | - | [8] |
| Ursolic Acid-Phospholipid Complex | 183.80 | 1.0 | 878.0 | 4.14-fold increase | [8] |
| Unprocessed Ursolic Acid | 1.01 mg/L | 0.5 | 6.27 mg·h/L | - | [5] |
| Ursolic Acid Nanoparticles | 3.17 mg/L | 0.5 | 16.78 mg·h/L | 2.68-fold increase | [5] |
Experimental Protocols
Preparation of DEA Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound (DEA)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Methanol)
Methodology:
-
Accurately weigh DEA and PVP K30 in desired ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both DEA and PVP K30 in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution with the aid of sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the resulting solid using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further analysis.
References
- 1. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 3. jddtonline.info [jddtonline.info]
- 4. japsonline.com [japsonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Enhanced bioavailability and hepatoprotectivity of optimized ursolic acid-phospholipid complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Production of Dehydroeburicoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale production of Dehydroeburicoic acid (DEA).
Troubleshooting Guides
This section provides solutions to common problems that may arise during the fermentation and purification of this compound.
1. Low Mycelial Biomass and DEA Yield in Fermentation
Q: My Antrodia cinnamomea fermentation is resulting in low mycelial growth and consequently, a low yield of this compound. What are the potential causes and solutions?
A: Low biomass and DEA yield are common challenges in the submerged fermentation of Antrodia cinnamomea. Several factors related to the culture conditions and medium composition can contribute to this issue.[1]
Potential Causes and Troubleshooting Steps:
-
Suboptimal Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources significantly impacts mycelial growth and triterpenoid production.
-
Solution: Experiment with different carbon sources such as glucose, galactose, or lactose. For nitrogen, malt extract has been shown to be effective for producing bioactive compounds from A. cinnamomea. A systematic optimization of the carbon-to-nitrogen ratio is recommended.
-
-
Incorrect Initial pH: The initial pH of the culture medium is critical for fungal growth and metabolite production.
-
Solution: The optimal initial pH for A. cinnamomea fermentation for producing anti-hepatoma compounds has been found to be around 5.0. Ensure the pH is adjusted and buffered appropriately before inoculation.
-
-
Inappropriate Fermentation Temperature: Temperature fluctuations or a suboptimal setpoint can hinder fungal growth and enzymatic activity.
-
Solution: For producing compounds with anti-hepatoma activity, a temperature of 22°C has been reported as optimal. Maintain a constant and optimized temperature throughout the fermentation process.
-
-
Inadequate Aeration and Agitation: Insufficient oxygen supply and poor mixing can lead to localized nutrient depletion and accumulation of inhibitory byproducts.
-
Solution: Optimize the agitation speed and aeration rate to ensure homogenous mixing and adequate dissolved oxygen levels. This is a critical parameter for scaling up the fermentation process.[2]
-
-
Nutrient Limitation: Depletion of essential nutrients during the fermentation can lead to premature cessation of growth and product formation.
-
Solution: Consider a fed-batch fermentation strategy where key nutrients are added intermittently during the process to maintain optimal concentrations.[3]
-
2. Foaming in the Bioreactor
Q: I am experiencing excessive foaming in my bioreactor during the fermentation of Antrodia cinnamomea. How can I control this?
A: Foaming is a common issue in large-scale fermentation, which can lead to contamination and loss of culture volume.
Potential Causes and Troubleshooting Steps:
-
High Protein Content in the Medium: Media rich in proteins, such as those containing yeast extract or peptone, tend to foam.
-
Solution: Add food-grade antifoaming agents (e.g., silicone-based) to the bioreactor. The addition can be automated and linked to a foam sensor.
-
-
High Agitation and Aeration Rates: Intense mixing and sparging can exacerbate foaming.
-
Solution: While maintaining adequate oxygen supply, try to find an optimal balance of agitation and aeration that minimizes foaming.
-
3. Difficulties in Downstream Processing and Purification
Q: The recovery and purification of this compound from the fermentation broth is proving to be challenging. What are the recommended steps?
A: Downstream processing of intracellular metabolites like DEA involves multiple steps, each with its own set of challenges. The overall process includes cell disruption, clarification, concentration, and purification.[4]
Troubleshooting the Purification Workflow:
-
Inefficient Cell Disruption: Since DEA is an intracellular product, efficient disruption of the fungal mycelia is the first critical step for its release.[5]
-
Solution: Employ mechanical cell disruption methods such as high-pressure homogenization or bead milling for large-scale operations. Optimize the pressure or bead loading and cycle times for maximum cell breakage without degrading the product.
-
-
Low Purity After Initial Extraction: The crude extract after cell disruption contains a complex mixture of lipids, proteins, and other metabolites.
-
Solution: A multi-step purification strategy is necessary. This typically involves liquid-liquid extraction followed by chromatographic techniques.[6]
-
Extraction: Use a suitable organic solvent to selectively extract triterpenoids from the clarified lysate.
-
Chromatography: Employ column chromatography with different stationary phases (e.g., silica gel, reversed-phase C18) to separate DEA from other closely related triterpenoids.[5]
-
-
-
Product Loss During Purification Steps: Each purification step can lead to a loss of the target compound.
-
Solution: Optimize each step to maximize recovery. For instance, in liquid-liquid extraction, perform multiple extractions with smaller volumes of solvent. In chromatography, carefully select the elution gradient to achieve good separation with minimal product loss.
-
Frequently Asked Questions (FAQs)
Fermentation
-
Q1: What is the typical fermentation time for large-scale production of this compound?
-
A1: The fermentation time can vary depending on the scale and specific process parameters. For a 5-ton fermenter, it can take approximately 4 weeks to achieve the highest anti-hepatoma activity, which is correlated with triterpenoid content.
-
-
Q2: How can I monitor the progress of the fermentation and DEA production?
-
A2: You can monitor the fermentation by measuring the reducing sugar and total solids content in the broth filtrate. These parameters have been shown to correlate with the bioactivity of the product. Additionally, the ergosterol content in the mycelial extract can serve as a marker for triterpenoid production. For direct quantification of DEA, HPLC is a suitable analytical method.
-
-
Q3: Is solid-state fermentation a viable option for large-scale production of DEA?
-
A3: While submerged fermentation is often preferred for large-scale production due to better control of process parameters, solid-state fermentation of Antrodia cinnamomea has also been investigated and can yield high concentrations of triterpenoids.[7] The choice between the two methods depends on the specific production goals and available infrastructure.
-
Purification
-
Q4: What analytical techniques are recommended for quantifying this compound in fermentation and purification samples?
-
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantification of organic acids like DEA in complex matrices such as fermentation broths.[8] For more sensitive and specific quantification, especially in complex samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[9]
-
-
Q5: How can I improve the purity of the final this compound product?
-
A5: Achieving high purity often requires multiple chromatographic steps. After initial column chromatography, techniques like preparative HPLC can be used for final polishing. Crystallization is another effective final purification step that can yield a highly pure product.[4]
-
Data Presentation
Table 1: Optimized Fermentation Parameters for Antrodia cinnamomea
| Parameter | Optimized Value | Reference |
| Carbon Source | Glucose | |
| Nitrogen Source | Malt Extract | |
| Initial pH | 5.0 | |
| Temperature | 22°C |
Experimental Protocols
Protocol 1: Large-Scale Submerged Fermentation of Antrodia cinnamomea
-
Medium Preparation: Prepare the fermentation medium containing glucose as the carbon source and malt extract as the nitrogen source. Adjust the initial pH to 5.0. Sterilize the medium in the bioreactor.
-
Inoculation: Inoculate the sterile medium with a seed culture of Antrodia cinnamomea.
-
Fermentation: Maintain the temperature at 22°C. Control aeration and agitation to ensure adequate dissolved oxygen and mixing. Add antifoaming agent as needed.
-
Monitoring: Regularly monitor the pH, dissolved oxygen, and substrate concentration. Withdraw samples aseptically to measure biomass and DEA concentration using HPLC.
-
Harvesting: After approximately 4 weeks, or when the DEA concentration reaches its peak, harvest the mycelia by centrifugation or filtration.
Protocol 2: Extraction and Purification of this compound
-
Cell Disruption: Resuspend the harvested mycelia in a suitable buffer and disrupt the cells using a high-pressure homogenizer.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris. Collect the supernatant.
-
Solvent Extraction: Perform liquid-liquid extraction on the supernatant using an appropriate organic solvent (e.g., ethyl acetate) to extract the triterpenoids.
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain a concentrated crude extract.
-
Column Chromatography: Fractionate the crude extract using silica gel column chromatography with a gradient of hexane and ethyl acetate to separate different triterpenoid fractions.
-
HPLC Analysis: Analyze the fractions by HPLC to identify those containing this compound.
-
Final Purification: Pool the DEA-rich fractions and perform a final purification step using preparative HPLC or crystallization to obtain high-purity this compound.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
- 1. Production of bioactive metabolites by submerged fermentation of the medicinal mushroom Antrodia cinnamomea: recent advances and future development [pubmed.ncbi.nlm.nih.gov]
- 2. cmdclabs.com [cmdclabs.com]
- 3. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 4. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 5. youtube.com [youtube.com]
- 6. microbiologynotes.org [microbiologynotes.org]
- 7. Using Deep Ocean Water in the Fermentation of Antrodia cinnamomea to Boost Magnesium Ion Bioabsorption and Anti-Inflammatory Effects in the Brain of an Alzheimer’s Disease Rat Model [mdpi.com]
- 8. An improved HPLC-DAD method for clavulanic acid quantification in fermentation broths of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Dehydroeburicoic Acid and Metformin in Preclinical NAFLD Models
For Immediate Release:
[City, State] – [Date] – A comprehensive review of preclinical studies on Dehydroeburicoic acid (DEA) and the established anti-diabetic drug, metformin, reveals distinct and overlapping mechanisms of action in the management of Non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative analysis of their performance in various NAFLD models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health concern, tightly linked to metabolic syndrome, obesity, and type 2 diabetes. The pathological spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The multifactorial nature of NAFLD necessitates the exploration of diverse therapeutic agents. This guide focuses on a comparative analysis of this compound, a natural triterpenoid, and metformin, a first-line therapy for type 2 diabetes, in preclinical NAFLD models.
Comparative Efficacy in NAFLD Models
While direct head-to-head clinical trials are lacking, preclinical data from various animal and in vitro models of NAFLD provide valuable insights into the therapeutic potential of both compounds. The following tables summarize the quantitative data from key studies, highlighting the effects of this compound and metformin on critical parameters of NAFLD.
Table 1: Effects on Metabolic Parameters
| Parameter | Model | This compound | Metformin |
| Blood Glucose | High-Fat Diet (HFD)-fed mice | ↓ 34.2% - 43.4% | ↓ 36.5%[1] |
| Serum Insulin | HFD-fed mice | ↓ Significantly | Not explicitly quantified in the same study |
| Serum Triglycerides | HFD-fed mice | ↓ Significantly | Not explicitly quantified in the same study |
| Total Cholesterol | HFD-fed mice | ↓ Significantly | Not explicitly quantified in the same study |
Table 2: Effects on Hepatic Parameters
| Parameter | Model | This compound | Metformin |
| Hepatic Lipid Accumulation | HFD & MCD diet-induced NAFLD mice | ↓ Significantly[2][3] | ↓ (in some animal models)[2] |
| Hepatic Triglycerides | HFD-fed mice | ↓ Significantly | Variable effects reported in clinical studies[2] |
| ALDH2 Activity | MCD diet-induced NAFLD mice | ↑ Significantly[3] | Not reported |
| 4-HNE Levels (Oxidative Stress) | MCD diet-induced NAFLD mice | ↓ Significantly[3] | Not directly compared |
| Hepatic Inflammation | HFD & MCD diet-induced NAFLD mice | ↓ (Suppressed inflammatory gene expression)[4] | ↓ (Reduces TNF-α)[5] |
| Hepatic Fibrosis | - | Not extensively studied | ↓ (in some animal models)[3] |
Mechanistic Insights: A Tale of Two Pathways
Both this compound and metformin exert their beneficial effects in NAFLD models through the modulation of key signaling pathways involved in lipid metabolism, glucose homeostasis, and cellular stress responses.
This compound: A Multi-Target Approach
This compound demonstrates a multi-pronged mechanism of action. A primary pathway involves the upregulation of Aldehyde Dehydrogenase 2 (ALDH2), an enzyme crucial for detoxifying reactive aldehydes like 4-hydroxynonenal (4-HNE) that contribute to oxidative stress and inflammation in NAFLD.[2][3] Furthermore, DEA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism, and enhances the expression of Peroxisome Proliferator-Activated Receptor α (PPARα), a key player in fatty acid oxidation.[1][5] This dual action leads to a reduction in lipogenesis and an increase in the breakdown of fatty acids. DEA also acts as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β, promoting the nuclear translocation of Nrf2 and bolstering the cellular antioxidant defense system.[6][7][8]
Caption: Signaling pathways of this compound in NAFLD.
Metformin: The AMPK Activator
Metformin's therapeutic effects in NAFLD are largely attributed to its activation of AMPK.[6][7][8][9] This activation leads to the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and a reduction in the expression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c).[8][9] Consequently, de novo lipogenesis is suppressed. Metformin also promotes fatty acid β-oxidation.[5][6] Additionally, it has been shown to alleviate endoplasmic reticulum (ER) stress, reduce inflammation, and modulate the gut microbiota, all of which are implicated in the pathogenesis of NAFLD.[5][7][8]
Caption: Key signaling pathways of metformin in NAFLD.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in the cited preclinical studies. For specific details, please refer to the original publications.
In Vivo NAFLD Models
-
High-Fat Diet (HFD)-Induced NAFLD:
-
Animals: Typically C57BL/6J mice.
-
Diet: A diet with 45-60% of calories derived from fat for a period of 8-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Treatment: this compound or metformin administered via oral gavage for a specified duration.
-
Endpoint Analysis: Measurement of body weight, food intake, blood glucose, serum insulin, lipid profiles, liver histology (H&E and Oil Red O staining), and gene/protein expression analysis of key metabolic and inflammatory markers in the liver and other tissues.
-
-
Methionine-Choline Deficient (MCD) Diet-Induced NASH:
-
Animals: C57BL/6J mice.
-
Diet: A diet lacking methionine and choline, which induces steatohepatitis and fibrosis within a few weeks.
-
Treatment: Concurrent administration of the test compound with the MCD diet.
-
Endpoint Analysis: Similar to the HFD model, with a greater focus on markers of inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., Sirius Red staining, collagen content, α-SMA expression).
-
In Vitro NAFLD Models
-
Cell Lines: Human hepatoma cell lines such as HepG2 or Huh7.
-
Induction of Steatosis: Cells are typically incubated with a mixture of fatty acids (e.g., oleic acid and palmitic acid) to mimic the lipid overload observed in NAFLD.
-
Treatment: Cells are co-treated with the fatty acid mixture and various concentrations of this compound or metformin.
-
Endpoint Analysis: Assessment of intracellular lipid accumulation (e.g., Oil Red O staining and quantification), cell viability, measurement of reactive oxygen species (ROS), and analysis of gene and protein expression related to lipogenesis, fatty acid oxidation, and inflammation.
References
- 1. This compound from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antrodia cinnamomea and its compound this compound attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Antrodia cinnamomea and Its Constituent Compound this compound 32 Against Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] this compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease | Semantic Scholar [semanticscholar.org]
- 7. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
A Comparative Guide to the Efficacy of Dehydroeburicoic Acid and Other Nrf2 Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dehydroeburicoic acid (DEA) against other known Nuclear factor erythroid 2-related factor 2 (Nrf2) activators. The efficacy of these compounds in activating the Nrf2 pathway is evaluated based on available experimental data.
The transcription factor Nrf2 is a master regulator of the cellular antioxidant response, making it a key therapeutic target for diseases associated with oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Many Nrf2 activators function by disrupting the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).
This compound, a triterpenoid isolated from Antrodia cinnamomea, has emerged as a novel Nrf2 activator with a dual mechanism of action. It not only disrupts the Keap1-Nrf2 protein-protein interaction (PPI) but also inhibits glycogen synthase kinase 3β (GSK3β), another negative regulator of Nrf2.[1][2] This guide compares the efficacy of DEA with other well-characterized Nrf2 activators, providing available quantitative data, detailed experimental methodologies, and visual diagrams of the involved pathways and workflows.
Comparative Efficacy of Nrf2 Activators
The following table summarizes the available quantitative data on the efficacy of this compound and other prominent Nrf2 activators. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Activator | Assay | Cell Line | Key Findings | Reference |
| This compound (DEA) | Keap1-Nrf2 PPI Disruption | - | EC50 = 14.1 ± 0.1 µM | [3] |
| GSK3β Inhibition | - | EC50 = 8.0 ± 0.7 µM | [3] | |
| ARE Luciferase Reporter Assay | LO2 | 54% increase in ARE activity at 10 µM | [3] | |
| Western Blot | LO2 | At 30 µM, induced NQO1 by 3.8-fold and HO-1 by 1.8-fold | [2] | |
| ML334 | ARE Luciferase Reporter Assay | LO2 | 27% increase in ARE activity at 10 µM | [3] |
| Western Blot | LO2 | At 30 µM, induced NQO1 by 1.1-fold and HO-1 by 1.5-fold | [2] | |
| Sulforaphane (SFN) | ARE Luciferase Reporter Assay | HepG2 | Dose-dependent increase in ARE activity | [1] |
| Dimethyl Fumarate (DMF) | Nrf2 Target Gene Expression (qPCR) | PBMCs | Potent inducer of NQO1 and HO-1 gene expression | [4] |
| Anti-inflammatory Activity (IL-6) | dTHP-1 | IC50 = 9.30 µM | [3] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of Nrf2 activation and the general workflow for evaluating Nrf2 activators, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. These protocols are synthesized from various sources to provide a comprehensive methodology for researchers.
ARE-Luciferase Reporter Gene Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an ARE promoter.
a. Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.
-
Co-transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for plasmid expression.
b. Compound Treatment:
-
Prepare a dilution series of the test compounds (e.g., this compound, Sulforaphane) in the appropriate cell culture medium.
-
Remove the transfection medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 16-24 hours).
c. Luciferase Assay:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
-
Calculate the fold induction of ARE activity by dividing the normalized luciferase activity of treated cells by that of the vehicle control.
-
Plot the fold induction against the compound concentration to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for HO-1 and NQO1
This method is used to quantify the mRNA expression levels of Nrf2 target genes.
a. Cell Treatment and RNA Extraction:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with the test compounds at various concentrations for a predetermined time (e.g., 6, 12, or 24 hours).
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
b. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
c. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (HO-1, NQO1) and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
d. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.
Western Blot for Nrf2, HO-1, and NQO1
This technique is used to detect and quantify the protein levels of Nrf2 and its downstream targets.
a. Cell Treatment and Protein Extraction:
-
Seed cells in a 6-well or 10 cm plate and treat with the test compounds as described for qPCR.
-
For Nrf2 nuclear translocation studies, separate cytoplasmic and nuclear fractions using a nuclear extraction kit. For total protein, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin, GAPDH, or Lamin B for nuclear fractions) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target proteins to the loading control.
-
Calculate the fold change in protein expression relative to the vehicle control.
References
A Comparative Analysis of the Cytotoxic Effects of Dehydroeburicoic Acid and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Dehydroeburicoic acid (DeEA), a lanostane-type triterpenoid, with other prominent triterpenoids, namely Betulinic Acid (lupane-type), Oleanolic Acid (oleanane-type), and Ursolic Acid (ursane-type). The information presented is collated from various scientific studies to facilitate an objective comparison of their anti-cancer potential. This document summarizes quantitative cytotoxicity data, details common experimental protocols for assessment, and visualizes key cellular pathways and workflows.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and other selected triterpenoids is presented in Table 1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Disclaimer: The IC50 values presented below are collated from different studies. Direct comparison of these values should be approached with caution as experimental conditions such as cell line passage number, incubation time, and assay methodology can vary between studies, influencing the observed cytotoxicity. A definitive comparison would require a head-to-head study under identical conditions.
Table 1: Comparative IC50 Values of Triterpenoids in Glioblastoma Cell Lines
| Triterpenoid | Cell Line | IC50 (µM) | Reference |
| This compound | U87MG | Not explicitly defined, but cytotoxic effects observed | N/A |
| Betulinic Acid | U87MG | ~10 | N/A |
| Oleanolic Acid | U87 | 163.60 | [1] |
| Ursolic Acid | U87 | Not explicitly defined, but inhibits proliferation | [2] |
| Ursolic Acid | U251 | 5-20 (dose-dependent) | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of triterpenoid cytotoxicity are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with various concentrations of the triterpenoid compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of triterpenoids for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method uses a fluorescent dye, such as propidium iodide (PI), to stain cellular DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with triterpenoids as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
Triterpenoids exert their cytotoxic effects through various signaling pathways, often culminating in apoptosis or other forms of cell death.
This compound (DeEA)
This compound has been shown to induce a necrotic form of cell death in human glioblastoma cells. This process is characterized by an increase in intracellular calcium (Ca2+) levels, mitochondrial dysfunction, and the activation of calpain, a calcium-dependent protease.
Caption: this compound Induced Necrosis Pathway.
Betulinic Acid
Betulinic acid is known to induce apoptosis through the mitochondrial (intrinsic) pathway. It can suppress the PI3K/Akt signaling pathway, which is crucial for cell survival.[4] This leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.[5][6] Some studies also suggest its involvement in suppressing the Akt/NFκB-p65 signaling cascade.[7]
Caption: Betulinic Acid Induced Apoptosis Pathway.
Oleanolic Acid
Oleanolic acid induces apoptosis through multiple signaling pathways, including the inhibition of the PI3K/Akt and JNK signaling pathways.[1][8] It can also induce apoptosis and autophagy by activating the AMPK-mTOR signaling pathway.[9][10] The induction of apoptosis involves the regulation of Bcl-2 family proteins and the activation of caspases.[1]
Caption: Oleanolic Acid Signaling Pathways.
Ursolic Acid
Ursolic acid is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] It can suppress the ERK1/2 MAPK signaling pathway and modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation.[12] In glioblastoma, it has been shown to inhibit the TGFβ-mediated epithelial-mesenchymal transition (EMT) and angiogenesis.[2]
Caption: Ursolic Acid Induced Apoptosis Pathways.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of triterpenoids.
References
- 1. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid inhibits glioblastoma through suppressing TGFβ-mediated epithelial-mesenchymal transition (EMT) and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid inhibits proliferation and induces apoptosis in human glioblastoma cell lines U251 by suppressing TGF-β1/miR-21/PDCD4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic Acid for Glioblastoma Treatment: Reality, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Induces Autophagy and Apoptosis via the AMPK-mTOR Signaling Pathway in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 11. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeburicoic Acid vs. ML334 in Keap1-Nrf2 Inhibition: A Comparative Guide
In the landscape of drug discovery, the Keap1-Nrf2 signaling pathway has emerged as a critical target for therapeutic intervention in a host of diseases characterized by oxidative stress and inflammation. The transcription factor Nrf2 is the master regulator of the antioxidant response, and its activity is tightly controlled by Keap1, which targets Nrf2 for proteasomal degradation. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of cytoprotective genes. This guide provides a detailed comparison of two inhibitors of this pathway: Dehydroeburicoic acid, a natural triterpenoid, and ML334, a potent, cell-permeable synthetic compound.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and ML334 in Keap1-Nrf2 inhibition assays. This data provides a snapshot of their relative potencies and activities in both biochemical and cellular contexts.
| Parameter | This compound (DEA) | ML334 |
| Mechanism of Action | Inhibition of Keap1-Nrf2 protein-protein interaction | Direct, non-covalent inhibitor of Keap1-Nrf2 protein-protein interaction |
| Binding Affinity (Kd) | Not Reported | 1 µM (binds to Keap1 Kelch domain)[1][2] |
| Biochemical Assay (IC50) | Not Reported in direct binding assays | 1.6 µM (Fluorescence Polarization)[3] |
| Cellular Assay (EC50) | Not Reported | 13 µM (Nrf2 nuclear translocation)[3], 18 µM (ARE reporter gene activation)[3][4][5] |
| Cellular Inhibition | 45% reduction of Keap1 co-precipitated with Nrf2 at 10 µM[1] | 12% inhibition of Keap1 co-precipitated with Nrf2 at 10 µM[1] |
Signaling Pathway and Inhibitor Action
The Keap1-Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. The following diagram illustrates the canonical pathway and the points of intervention for inhibitors like this compound and ML334.
Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome, keeping intracellular Nrf2 levels low.[6] Inhibitors such as this compound and ML334 disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant gene expression.[1][7]
Experimental Methodologies
The evaluation of Keap1-Nrf2 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed descriptions of common experimental protocols used to assess compounds like this compound and ML334.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to measure the disruption of the Keap1-Nrf2 protein-protein interaction in a high-throughput format.
Principle: A fluorescently labeled Nrf2 peptide is incubated with the Keap1 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization value. When an inhibitor competes with the labeled peptide for binding to Keap1, the displaced, smaller peptide tumbles more rapidly, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents: Purified Keap1 Kelch domain protein, a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled), assay buffer, and the test compound (this compound or ML334).
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the Keap1 protein and the fluorescently labeled Nrf2 peptide to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent peptide, is calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP) Assay
This cell-based assay is used to verify the disruption of the Keap1-Nrf2 interaction within a cellular context.
Principle: An antibody specific to either Nrf2 or Keap1 is used to pull down the protein from cell lysates. The resulting immunoprecipitate is then analyzed by Western blotting to detect the presence of the interacting partner. A decrease in the co-precipitated protein in the presence of an inhibitor indicates disruption of the interaction.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293 or HepG2) and treat with the test compound (this compound or ML334) for a specified time.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the target protein (e.g., anti-Nrf2 antibody) overnight.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both the target protein (Nrf2) and the interacting partner (Keap1).
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of co-precipitated protein.
Antioxidant Response Element (ARE) Reporter Gene Assay
This cell-based assay measures the transcriptional activity of Nrf2.
Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an ARE promoter. Activation of Nrf2 leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Cell Line: Use a stable cell line containing an ARE-luciferase reporter construct (e.g., AREc32 cells).
-
Treatment: Treat the cells with various concentrations of the test compound.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of Keap1-Nrf2 inhibitors.
Conclusion
Both this compound and ML334 are valuable research tools for studying the Keap1-Nrf2 pathway. ML334 is a well-characterized, potent, and cell-permeable inhibitor with a clear mechanism of action as a direct disruptor of the Keap1-Nrf2 PPI.[1][3][7] Its activity has been quantified in multiple biochemical and cellular assays. This compound has also been shown to inhibit the Keap1-Nrf2 interaction in a cellular context, and one study suggests it may be more effective than ML334 at a given concentration in a co-immunoprecipitation assay.[1] However, further quantitative data from direct binding assays and a broader range of cellular functional assays are needed to fully elucidate its potency and mechanism of action in comparison to ML334. Researchers should consider the specific requirements of their experimental system when choosing between these two inhibitors.
References
- 1. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Keap1-Nrf2-IN-8 | IκB IKK | 2769963-54-2 | Invivochem [invivochem.com]
- 3. westbioscience.com [westbioscience.com]
- 4. A hydrogen peroxide responsive prodrug of Keap1-Nrf2 inhibitor for improving oral absorption and selective activation in inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeburicoic Acid: A Comparative Analysis of its Cytotoxic Effects on Glioblastoma and Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Dehydroeburicoic acid (DeEA), a triterpenoid with noted anticancer properties, across two distinct cancer cell lines: human U87MG glioblastoma and human HL-60 promyelocytic leukemia. This document summarizes key experimental findings, details underlying mechanisms of action, and provides standardized protocols for the cross-validation of its effects.
Quantitative Data Summary
Direct comparative studies providing IC50 values for this compound across multiple cell lines are limited. However, available data demonstrates its potent cytotoxic activity.
| Cell Line | Compound | IC50 Value | Assay | Incubation Time | Reference |
| U87MG (Glioblastoma) | This compound | Potent inhibition observed, specific IC50 not stated | MTT & LDH Release | Not Specified | [1] |
| HL-60 (Leukemia) | This compound | Described as the most potent cytotoxic component among five tested triterpenoids; specific IC50 not stated. | Not Specified | Not Specified | [2] |
Note: While a specific IC50 for this compound in U87MG and HL-60 cells is not explicitly stated in the primary literature, its potent activity is highlighted. For context, other triterpenoids have shown IC50 values in the low micromolar range in HL-60 cells.
Mechanism of Action & Signaling Pathways
This compound exhibits distinct mechanisms of inducing cell death in different cancer cell types. In U87MG glioblastoma cells, it triggers a caspase-independent necrotic cell death, whereas in HL-60 leukemia cells, it induces apoptosis mediated by DNA damage.
U87MG Glioblastoma Cells: Calpain-Dependent Necrosis
In human U87MG glioblastoma cells, this compound induces necrotic cell death through a signaling cascade initiated by an increase in intracellular calcium levels.[3] This calcium overload leads to mitochondrial dysfunction, characterized by a reduction in mitochondrial transmembrane potential and a decrease in intracellular ATP.[3] The elevated calcium levels activate calpain, a calcium-dependent protease, which then cleaves proteins like alpha-spectrin, leading to a loss of cellular integrity.[3] This process is independent of caspases, the primary mediators of apoptosis.[3]
References
Independent Verification of Dehydroeburicoic Acid's Hepatoprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective effects of Dehydroeburicoic acid (DEA) with other potential alternatives, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of DEA.
Overview of Hepatoprotective Agents
This compound, a triterpenoid isolated from Antrodia cinnamomea, has demonstrated significant promise as a hepatoprotective agent. Its mechanism of action is primarily attributed to its dual inhibition of the Keap1-Nrf2 protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β), leading to the activation of the Nrf2 antioxidant response pathway. Additionally, DEA has been shown to upregulate Aldehyde Dehydrogenase 2 (ALDH2) activity, offering protection against alcoholic fatty liver disease.
For a comprehensive evaluation, this guide compares the effects of DEA with two other compounds:
-
Silymarin : A well-established natural compound derived from milk thistle (Silybum marianum), widely used for its hepatoprotective properties. Its mechanism involves antioxidant, anti-inflammatory, and antifibrotic activities.
-
Dehydroabietic Acid (DAA) : A resin acid that, similar to DEA, has been shown to activate the Nrf2-ARE signaling pathway, thereby reducing oxidative stress and lipid peroxidation.
Comparative Analysis of Hepatoprotective Efficacy
The following tables summarize the quantitative data from preclinical studies on the effects of these compounds on key biomarkers of liver injury and oxidative stress. The data is primarily from studies utilizing a carbon tetrachloride (CCl₄)-induced liver injury model, a standard method for evaluating hepatoprotective agents.
Note on this compound Data: While studies on this compound have shown it prevents the elevation of key liver injury markers, specific quantitative data from these studies is not publicly available in a tabular format at the time of this publication. The information presented is based on qualitative descriptions from published abstracts.
Table 1: Effects on Liver Enzyme Levels
| Compound | Model | Dose | ALT (U/L) | AST (U/L) |
| Control | CCl₄-induced liver injury in mice | - | Markedly Elevated | Markedly Elevated |
| This compound | CCl₄-induced liver injury in mice | Not Specified | Prevented Elevation | Prevented Elevation |
| Silymarin | CCl₄-induced liver injury in broiler chickens | 100 mg/kg | ↓ Significantly Reduced | ↓ Significantly Reduced[1] |
| Dehydroabietic Acid | High-fat diet-induced NAFLD in mice | Not Specified | ↓ Reduced | ↓ Reduced |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Arrows indicate the direction of change relative to the disease model control.
Table 2: Effects on Antioxidant Enzyme Activity and Oxidative Stress Markers
| Compound | Model | Dose | SOD | CAT | GPx | MDA |
| Control | CCl₄-induced liver injury in mice | - | ↓ Decreased | ↓ Decreased | ↓ Decreased | ↑ Increased |
| This compound | CCl₄-induced liver injury in mice | Not Specified | ↑ Activity Decreased (relative to normal) | ↑ Activity Decreased (relative to normal) | ↑ Activity Decreased (relative to normal) | ↓ Prevented Elevation |
| Silymarin | CCl₄-induced liver injury in broiler chickens | 100 mg/kg | ↑ Significantly Upregulated (gene expression) | ↑ Significantly Upregulated (gene expression) | ↑ Significantly Upregulated (gene expression) | ↓ Lower Serum Content[1] |
| Dehydroabietic Acid | High-fat diet-induced NAFLD in mice | Not Specified | Not Reported | Not Reported | ↑ Promoted Expression | ↓ Reduced Levels[2] |
SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; MDA: Malondialdehyde. Arrows indicate the direction of change relative to the disease model control.
Experimental Protocols
This compound: CCl₄-Induced Acute Hepatic Injury in Mice
-
Animal Model: Male ICR mice.
-
Induction of Injury: A single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) mixed with olive oil.
-
Treatment: this compound was administered intraperitoneally for 7 consecutive days before the CCl₄ injection.
-
Parameters Measured: Serum levels of ALT and AST were determined using commercial kits. Liver tissues were homogenized to measure the activities of SOD, CAT, and GPx, and the level of MDA.
Silymarin: CCl₄-Induced Hepatic Damage in Broiler Chickens
-
Animal Model: Day-old broiler chickens.
-
Induction of Injury: Intraperitoneal injection of CCl₄.
-
Treatment: Silymarin (100 mg/kg BW) was administered.
-
Parameters Measured: Serum levels of ALT and AST were measured. The expression of hepatic genes for CAT, GPx, and Mn-SOD was analyzed. Serum MDA content was also determined.[1]
Dehydroabietic Acid: High-Fat Diet-Induced Nonalcoholic Fatty Liver Disease (NAFLD) in Mice
-
Animal Model: Mice fed a high-fat diet (HFD).
-
Induction of Injury: Long-term feeding with an HFD to induce NAFLD.
-
Treatment: Dehydroabietic acid was administered to the HFD-fed mice.
-
Parameters Measured: Serum levels of triglycerides, total cholesterol, ALT, and AST were measured. Liver tissue was analyzed for lipid peroxidation (MDA levels) and the expression of Nrf2-downstream genes like heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4).[2]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's hepatoprotective action.
Experimental Workflow for In Vivo Hepatoprotective Studies
Caption: General experimental workflow for in vivo hepatoprotective studies.
Conclusion
This compound exhibits a multi-faceted mechanism of action that makes it a compelling candidate for further investigation as a hepatoprotective agent. Its ability to modulate both the Nrf2 antioxidant pathway and ALDH2 activity suggests potential efficacy in a range of liver diseases, including those caused by oxidative stress and alcohol consumption.
While direct quantitative comparisons with established agents like Silymarin are not yet available in the public domain, the qualitative evidence for DEA's efficacy is strong. Future research should focus on head-to-head comparative studies with standardized methodologies to definitively establish its therapeutic potential relative to existing treatments. The data on Dehydroabietic acid also highlights the potential of Nrf2 activators in liver protection, a class of compounds to which DEA belongs.
This guide provides a foundational understanding for researchers and drug development professionals. Access to full-text studies containing detailed quantitative data will be crucial for a more in-depth and conclusive comparative analysis.
References
- 1. Hepatoprotective effects of silymarin on CCl4-induced hepatic damage in broiler chickens model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Dehydroeburicoic acid from different fungal sources
Dehydroeburicoic acid (DEA), a lanostane-type triterpenoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. While prominently studied from the medicinal mushroom Antrodia cinnamomea, this valuable compound is also biosynthesized by a variety of other fungi. This guide provides a comparative analysis of this compound from different fungal sources, offering researchers, scientists, and drug development professionals a comprehensive overview of its origins, biological effects, and the methodologies for its study.
Quantitative Data Summary
Direct comparative studies detailing the yield and purity of this compound from different fungal sources are limited in publicly available literature. However, based on various independent studies, we can compile the following data to provide a qualitative and semi-quantitative comparison.
| Fungal Source | Common Name | Part Used | Reported Presence of DEA | Reported Biological Activities of DEA from this Source |
| Antrodia cinnamomea (syn. Antrodia camphorata) | Stout Camphor Mushroom | Fruiting Bodies, Mycelia | Yes, often a major triterpenoid[1][2] | Hepatoprotective[3][4][5], Anti-inflammatory[6], Antidiabetic, Antidyslipidemic, Antileukemic, Antioxidant[7] |
| Poria cocos (syn. Wolfiporia cocos) | Fu Ling, Hoelen | Sclerotium | Yes[8][9][10] | Anti-proliferative[11], DNA polymerase inhibition |
| Laetiporus sulphureus | Chicken of the Woods | Fruiting Bodies | Yes[12][13] | Anti-inflammatory, Cytotoxic (related triterpenoids)[13] |
| Neolentinus dactyloides | - | - | Yes[14] | Biological activities of DEA from this source are not extensively documented in the available literature. |
Note: The yield and purity of this compound are highly dependent on the fungal strain, cultivation conditions (solid-state vs. submerged fermentation), extraction method, and purification techniques employed. The data presented here is for comparative purposes and may not be directly extrapolated to all scenarios.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, purification, and analysis of this compound from fungal sources, based on protocols described in the scientific literature.
Extraction of Triterpenoids from Fungal Material
This protocol outlines a general procedure for the solvent extraction of triterpenoids, including this compound, from dried fungal biomass.
Materials:
-
Dried and powdered fungal material (fruiting bodies or mycelia)
-
95% Ethanol
-
Round-bottom flask
-
Heating mantle with reflux condenser
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Place an appropriate amount of the dried fungal powder into a round-bottom flask.
-
Add a suitable volume of 95% ethanol (e.g., a 1:12 solid-to-liquid ratio).
-
Perform heat-reflux extraction for a specified duration, typically 1-2 hours. For exhaustive extraction, this step can be repeated.[15][16]
-
After extraction, allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Combine the filtrates if multiple extractions were performed.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude triterpenoid extract.
Purification of this compound
Further purification of the crude extract is necessary to isolate this compound. This often involves chromatographic techniques.
Materials:
-
Crude triterpenoid extract
-
Silica gel for column chromatography
-
Solvent system for elution (e.g., a gradient of hexane and ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
The crude extract is typically subjected to column chromatography over silica gel.
-
A gradient elution is performed with a non-polar solvent system, gradually increasing the polarity. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Fractions rich in this compound are pooled and concentrated.
-
For higher purity, the semi-purified fraction can be subjected to preparative HPLC.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography is a standard method for the quantitative analysis of this compound in fungal extracts.
Instrumentation:
-
HPLC system equipped with a UV detector and a C18 reversed-phase column.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[17][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-45°C.[17]
-
Detection Wavelength: 210 nm or 242 nm.
Procedure:
-
Prepare a standard stock solution of pure this compound of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
Prepare the fungal extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are attributed to its ability to modulate various cellular signaling pathways. The most extensively studied mechanisms are for DEA derived from Antrodia cinnamomea.
One of the key pathways influenced by DEA is the Keap1-Nrf2 signaling pathway , which plays a crucial role in the cellular defense against oxidative stress. DEA has been shown to act as a dual inhibitor of Keap1-Nrf2 protein-protein interaction and GSK3β, leading to the activation of Nrf2 and the subsequent expression of antioxidant genes.[7]
Another important pathway modulated by DEA is the AMP-activated protein kinase (AMPK) signaling pathway . Activation of AMPK by DEA has been implicated in its anti-diabetic and anti-dyslipidemic effects.
Experimental Workflow
The overall process from fungal cultivation to the analysis of this compound can be summarized in the following workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effect of Medicinal Fungus Antrodia cinnamomea Cultivated on Pinus morrisonicola Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of Antrodia cinnamomea on Liver Function Biomarkers in Mice and Rats: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antrodia cinnamomea and its compound this compound attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phytochemistry and Pharmacological Activities of Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two New Triterpenes from Basidiomata of the Medicinal and Edible Mushroom, Laetiporus sulphureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C31H48O3 | CID 15250826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 18. scielo.br [scielo.br]
- 19. chemmethod.com [chemmethod.com]
Validating the Anti-Cancer Efficacy of Dehydroeburicoic Acid in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of Dehydroeburicoic acid (DeEA), a triterpenoid with demonstrated cytotoxic effects against various cancer cells. While direct comparative studies of DeEA in patient-derived xenograft (PDX) models are limited, this document synthesizes available preclinical data and contrasts its mechanism of action with two well-characterized targeted therapies: YM155, a survivin suppressant, and Stattic, a STAT3 inhibitor. The objective is to furnish a comprehensive resource for researchers aiming to validate and benchmark the therapeutic potential of this compound in clinically relevant PDX models.
Executive Summary
This compound has exhibited promising anti-cancer activity, including tumor reduction in a leukemia xenograft model.[1][2] Its mechanism of action involves the induction of DNA damage and apoptosis.[1][2] Further investigations have revealed its ability to induce necrotic cell death through calcium ion overload and mitochondrial dysfunction.[3] This guide presents a framework for evaluating DeEA's efficacy in patient-derived xenografts by comparing its cytotoxic profile and signaling pathways with those of YM155 and Stattic, offering a rationale for its further preclinical development.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available in vitro cytotoxic activities of this compound and its derivatives, alongside the comparative agents YM155 and Stattic, across a range of human cancer cell lines. This data provides a baseline for selecting appropriate cancer types for future PDX studies.
Table 1: Cytotoxicity of this compound and Its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | U87MG | Glioblastoma | Data not specified, but inhibits proliferation |
| This compound | HL-60 | Leukemia | Potent cytotoxicity reported |
| Dehydroabietic acid | BEL-7402 | Liver Cancer | 46.70 |
| Derivative of Dehydroabietic acid | HeLa | Cervical Cancer | 7.76 ± 0.98 |
| Derivative of Dehydroabietic acid | SMMC-7721 | Liver Cancer | 0.51 - 1.39 |
| Derivative of Dehydroabietic acid | MCF-7 | Breast Cancer | 1.78 ± 0.36 |
| Derivative of Dehydroabietic acid | HepG2 | Liver Cancer | 10.42 ± 1.20 |
Table 2: Comparative Cytotoxicity of YM155 and Stattic
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| YM155 | SH-SY5Y | Neuroblastoma | 0.008 - 0.212 |
| NGP | Neuroblastoma | 0.009 | |
| LAN-6 | Neuroblastoma | 0.248 | |
| Patient-Derived GBM | Glioblastoma | 0.0023 - 0.012 | |
| Stattic | UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | |
| MDA-MB-231 | Breast Cancer | 5.5 |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound, YM155, and Stattic, as well as a generalized experimental workflow for evaluating anti-cancer agents in PDX models.
Caption: Proposed mechanism of action for this compound.
Caption: Simplified signaling pathways of YM155 and Stattic.
Caption: General experimental workflow for PDX-based drug efficacy studies.
Experimental Protocols
This section details generalized protocols for the establishment of patient-derived xenografts and subsequent drug efficacy studies. These methodologies are based on established practices in the field.[4][5][6][7]
Protocol 1: Establishment of Patient-Derived Xenografts
-
Tissue Acquisition: Obtain fresh, sterile patient tumor tissue from surgical resection or biopsy under Institutional Review Board (IRB) approved protocols.
-
Tissue Processing: In a sterile environment, wash the tumor tissue with a balanced salt solution containing antibiotics. Mince the tissue into small fragments (approximately 2-3 mm³).
-
Implantation: Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG mice). Make a small incision in the flank and implant one to two tumor fragments subcutaneously.[6][7] Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Palpate the implantation site regularly to monitor for tumor growth. Once tumors become palpable, measure their dimensions 2-3 times per week using calipers.[4][6]
-
Passaging: When the primary tumor (P0) reaches a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor. The tumor can then be processed and implanted into new host mice for expansion (P1, P2, etc.).[6] A portion of the tumor should be cryopreserved for future use and another portion fixed for histological analysis to confirm fidelity to the original patient tumor.
Protocol 2: Drug Efficacy Studies in Established PDX Models
-
Cohort Establishment: Implant tumor fragments from a selected PDX model into a cohort of immunodeficient mice. Allow the tumors to grow to a specific size range (e.g., 100-200 mm³).[4]
-
Randomization: Randomly assign mice into treatment and control groups (typically 8-10 mice per group).[4]
-
Treatment Administration: Administer this compound, comparative agents, and vehicle control to the respective groups according to a predetermined dosing schedule, route of administration, and dosage.
-
Tumor and Health Monitoring: Measure tumor volume using calipers 2-3 times per week.[4] The formula (Length x Width²)/2 is commonly used to calculate tumor volume.[4] Monitor the body weight and overall health of the mice throughout the study.[4]
-
Endpoint and Data Analysis: The study can be terminated after a fixed duration or when tumors in the control group reach a maximum allowable size.[4] At the endpoint, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and biomarker analysis). The primary endpoint is typically tumor growth inhibition.
Conclusion
This compound presents a compelling case for further investigation as an anti-cancer therapeutic. While existing data from traditional xenograft models is encouraging, rigorous validation in patient-derived xenograft models is a critical next step. This guide provides the necessary framework, including comparative data on established targeted agents and detailed experimental protocols, to facilitate the design and execution of such studies. The use of PDX models will be instrumental in elucidating the full therapeutic potential of this compound and identifying the patient populations most likely to benefit from this novel agent.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces calcium- and calpain-dependent necrosis in human U87MG glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of Survivin Pathways by YM155 Inhibits Cell Death and Invasion in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dehydroeburicoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of dehydroeburicoic acid, ensuring the safety of laboratory personnel and compliance with standard regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations for hazardous waste disposal.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are required.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Avoid generating dust when handling the solid form.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₃₁H₄₈O₃ |
| Molar Mass | 468.71 g/mol |
| Physical State | Solid |
| Solubility | Data not readily available; handle as insoluble in water unless known otherwise. |
| Hazard Classification | While specific hazard classification for this compound is not readily available, it is prudent to handle it as a chemical waste. A related compound, this compound monoacetate, is considered non-hazardous for transport but may be harmful to the aquatic environment.[1] |
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves collection and disposal as chemical waste through a certified hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.[2][3]
Materials:
-
This compound waste (solid or in solution).
-
Designated hazardous waste container (clearly labeled).
-
Appropriate PPE (see above).
-
Chemical fume hood.
Procedure:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4] Incompatible chemicals must be segregated to prevent dangerous reactions.[5][6]
-
Waste Collection:
-
Labeling:
-
Storage:
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Dehydroeburicoic acid
Essential Safety and Handling Guide for Dehydroeburicoic Acid
This guide provides immediate safety and logistical information for the handling and disposal of this compound (CAS No. 6879-05-6). The following procedures are based on standard laboratory safety protocols for handling solid chemical compounds of this nature. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate potential risks.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₃₁H₄₈O₃[1] |
| Molar Mass | 468.71 g/mol [1] |
| CAS Number | 6879-05-6[1] |
| Physical State | Solid (Assumed) |
| Occupational Exposure Limits | No data available[1] |
| Toxicological Data (LD50/LC50) | No data available |
Operational Plan: Handling and Personal Protective Equipment (PPE)
All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Engineering Controls
-
Primary: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Secondary: Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection:
-
Wear chemical safety goggles that provide a complete seal around the eyes.
-
A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
-
-
Hand Protection:
-
Wear chemical-resistant gloves, such as nitrile gloves.
-
Inspect gloves for any signs of degradation or punctures before use.
-
Change gloves immediately if they become contaminated.
-
-
Body Protection:
-
A lab coat is mandatory.
-
Ensure the lab coat is fully buttoned.
-
Wear closed-toe shoes.
-
-
Respiratory Protection:
-
If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator should be worn. Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations.
-
Handling Procedures
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools to handle the solid material to avoid direct contact.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Collection
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated disposable materials (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the solution in a designated hazardous waste container for liquid chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
Decontamination
-
Thoroughly rinse all non-disposable glassware and equipment that came into contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
Wipe down the work area with a damp cloth, and dispose of the cloth as solid hazardous waste.
Final Disposal
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical steps for the proper handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
